Product packaging for Trovafloxacin mesylate(Cat. No.:)

Trovafloxacin mesylate

Cat. No.: B119685
M. Wt: 512.5 g/mol
InChI Key: DYNZICQDCVYXFW-GIPYJWDTSA-N
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Description

Trovafloxacin mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of trovafloxacin and methanesulfonic acid. A broad-spectrum antibiotic that was withdrawn from the market due to risk of liver failure. It has a role as an antibacterial drug, an antimicrobial agent, a DNA synthesis inhibitor, a hepatotoxic agent and a topoisomerase IV inhibitor. It contains a trovafloxacin(1+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19F3N4O6S B119685 Trovafloxacin mesylate

Properties

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045701
Record name Trovafloxacin mesylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147059-75-4
Record name Trovafloxacin mesylate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin mesylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROVAFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trovafloxacin Mesylate and DNA Gyrase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trovafloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity by targeting essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of trovafloxacin mesylate, with a primary focus on its interaction with DNA gyrase. It delves into the biochemical basis of inhibition, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in antibacterial drug discovery and development.

Introduction: The Role of DNA Gyrase in Bacteria

DNA gyrase is a vital bacterial enzyme, absent in eukaryotes, making it an attractive target for antimicrobial agents.[4] This enzyme, a type II topoisomerase, is a heterotetramer composed of two GyrA and two GyrB subunits.[4][5] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for DNA compaction, replication, and transcription.[5][6] The catalytic cycle of DNA gyrase involves the ATP-dependent, double-stranded cleavage of a DNA segment (the G-segment), passage of another DNA segment (the T-segment) through this break, and subsequent re-ligation of the cleaved DNA.[5]

Mechanism of Action of Trovafloxacin on DNA Gyrase

Trovafloxacin, like other fluoroquinolones, exerts its bactericidal effect not by simply inhibiting the enzymatic activity of DNA gyrase, but by acting as a "poison." It stabilizes the transient covalent complex formed between DNA gyrase and the cleaved DNA strand.[4] This ternary complex, consisting of trovafloxacin, DNA gyrase, and DNA, effectively stalls the replication fork, leading to the accumulation of double-stranded DNA breaks and ultimately, bacterial cell death.[4][7]

The interaction occurs within a specific region of the enzyme-DNA complex known as the quinolone-binding pocket. Key interactions involve:

  • Intercalation: The planar fluoroquinolone molecule intercalates into the DNA at the site of cleavage.[7]

  • Magnesium Ion Bridge: A non-catalytic magnesium ion plays a crucial role in mediating the binding of the fluoroquinolone to both the DNA and the enzyme. This is achieved through a water-metal ion bridge involving the C3-carboxyl and C4-keto groups of trovafloxacin and specific amino acid residues in the GyrA subunit, such as serine at position 83 and aspartic acid at position 87 (in E. coli).[4][8]

  • Interactions with GyrA and GyrB Subunits: The C-7 substituent of the fluoroquinolone molecule extends towards the GyrB subunit, and evidence suggests the existence of two distinct binding modes for fluoroquinolones within the cleaved complex, involving interactions with both GyrA and GyrB subunits.[7]

Dual Targeting of DNA Gyrase and Topoisomerase IV

Trovafloxacin exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[1][3] While DNA gyrase is the primary target in most Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive bacteria, such as Streptococcus pneumoniae.[4][9] This dual-targeting capability is thought to contribute to its broad spectrum of activity and potentially slow the development of bacterial resistance.[10]

Quantitative Data: Inhibitory Potency of Trovafloxacin

The inhibitory activity of trovafloxacin against DNA gyrase and topoisomerase IV has been quantified using various in vitro assays. The 50% inhibitory concentration (IC50) is a common metric used to assess the potency of the drug.

Organism Enzyme Trovafloxacin IC50 (µg/mL) Comparator: Ciprofloxacin IC50 (µg/mL)
Staphylococcus aureusDNA Gyrase-61.7
Staphylococcus aureusTopoisomerase IV-3.0
Streptococcus pneumoniaeDNA Gyrase5 - 1040
Streptococcus pneumoniaeTopoisomerase IV2.5 - 5.020
Enterococcus faecalisDNA Gyrase-27.8
Enterococcus faecalisTopoisomerase IV-9.30

Note: Direct IC50 values for trovafloxacin against purified S. aureus and E. faecalis enzymes were not consistently available in the reviewed literature; however, studies indicate its potent activity. For S. pneumoniae, trovafloxacin's enhanced activity compared to ciprofloxacin is evident.[7][11][12]

Experimental Protocols

Purification of DNA Gyrase (from E. coli)

This protocol outlines the overexpression and purification of the GyrA and GyrB subunits of E. coli DNA gyrase, which are then reconstituted to form the active A2B2 complex.[2][5]

Materials:

  • E. coli strains overexpressing GyrA and GyrB subunits.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., TED buffer: 50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT).

  • Lysozyme, phenylmethylsulfonyl fluoride (PMSF).

  • Streptomycin sulfate.

  • Chromatography resins (e.g., ion-exchange, affinity).

  • Dialysis tubing.

  • Bradford assay reagents.

  • SDS-PAGE reagents.

Procedure:

  • Overexpression: Grow E. coli cultures harboring the GyrA and GyrB expression plasmids in LB medium at 37°C to an OD600 of ~0.6. Induce protein expression with IPTG and continue incubation for several hours.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer containing lysozyme and PMSF. Incubate on ice and then lyse the cells by sonication.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Streptomycin Sulfate Precipitation: Add streptomycin sulfate to the supernatant to precipitate nucleic acids and some proteins. Centrifuge to pellet the precipitate.

  • Chromatography: Purify the GyrA and GyrB subunits from the supernatant separately using a series of chromatography steps, which may include ion-exchange and affinity chromatography.

  • Dialysis and Concentration: Dialyze the purified subunits against a storage buffer and concentrate if necessary.

  • Purity Assessment: Assess the purity of the subunits by SDS-PAGE.

  • Reconstitution: Reconstitute the active A2B2 DNA gyrase complex by mixing the purified GyrA and GyrB subunits.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and is used to determine the inhibitory effect of compounds like trovafloxacin.[13][14]

Materials:

  • Purified DNA gyrase.

  • Relaxed pBR322 plasmid DNA.

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 1.8 mM spermidine, 5 mM DTT, 6.5% glycerol, 0.36 mg/mL BSA, 9 µg/mL tRNA).[13]

  • ATP.

  • This compound at various concentrations.

  • Stop solution (e.g., containing SDS and proteinase K).

  • Agarose gel electrophoresis reagents.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of trovafloxacin.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the amount of supercoiled DNA in each lane to determine the IC50 of trovafloxacin.

DNA Cleavage Assay

This assay is used to detect the formation of the ternary cleavable complex (DNA gyrase-DNA-trovafloxacin) which is indicative of the drug's poisoning mechanism.[7][13]

Materials:

  • Purified DNA gyrase.

  • Supercoiled pBR322 plasmid DNA.

  • Cleavage buffer (similar to supercoiling buffer, but ATP is often omitted for quinolones).[13]

  • This compound at various concentrations.

  • SDS.

  • Proteinase K.

  • Agarose gel electrophoresis reagents.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Reaction Setup: Combine the cleavage buffer, supercoiled pBR322 DNA, and varying concentrations of trovafloxacin in a microcentrifuge tube.

  • Enzyme Addition: Add purified DNA gyrase to the mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the formation of the cleavable complex.

  • Complex Trapping and Protein Digestion: Add SDS to denature the gyrase and trap the covalent DNA-protein intermediate. Follow this with the addition of proteinase K to digest the protein.

  • Electrophoresis: Analyze the DNA by agarose gel electrophoresis. The formation of the cleavable complex will result in the appearance of linear DNA (from double-stranded breaks).

  • Visualization and Quantification: Stain the gel and visualize. The amount of linear DNA is quantified to assess the potency of trovafloxacin in stabilizing the cleavable complex.

Visualizations

Trovafloxacin's Mechanism of Action on DNA Gyrase

Trovafloxacin_Mechanism cluster_Gyrase DNA Gyrase (GyrA2GyrB2) cluster_DNA Bacterial DNA GyrA GyrA Subunit Cleaved_DNA Cleaved DNA GyrA->Cleaved_DNA Ternary_Complex Trovafloxacin-Gyrase-DNA Ternary Complex GyrA->Ternary_Complex GyrB GyrB Subunit Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA binds Supercoiled_DNA Supercoiled DNA Cleaved_DNA->Supercoiled_DNA re-ligates Cleaved_DNA->Ternary_Complex Trovafloxacin Trovafloxacin Trovafloxacin->Ternary_Complex stabilizes Replication_Fork_Stall Replication Fork Stall Ternary_Complex->Replication_Fork_Stall leads to DSB Double-Strand Breaks Replication_Fork_Stall->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Trovafloxacin's inhibitory action on DNA gyrase.

Experimental Workflow: DNA Supercoiling Inhibition Assay

Supercoiling_Workflow start Start prep_reagents Prepare Assay Buffer, Relaxed pBR322 DNA, and Trovafloxacin Dilutions start->prep_reagents setup_reaction Set up Reaction Mixtures: Buffer + DNA + Trovafloxacin prep_reagents->setup_reaction add_gyrase Add Purified DNA Gyrase setup_reaction->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Terminate Reaction (SDS + Proteinase K) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain Gel and Visualize (UV Transilluminator) gel_electrophoresis->visualize analyze Quantify Supercoiled vs. Relaxed DNA visualize->analyze end Determine IC50 analyze->end

Caption: Workflow for DNA supercoiling inhibition assay.

Logical Relationship: Dual Targeting and Resistance

Dual_Targeting Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase (Primary in Gram-negative) Trovafloxacin->DNA_Gyrase Topo_IV Topoisomerase IV (Primary in Gram-positive) Trovafloxacin->Topo_IV Inhibition Inhibition of DNA Replication DNA_Gyrase->Inhibition Mutation_Gyrase Mutation in gyrA/gyrB DNA_Gyrase->Mutation_Gyrase can lead to Topo_IV->Inhibition Mutation_TopoIV Mutation in parC/parE Topo_IV->Mutation_TopoIV can lead to Bactericidal_Activity Broad-Spectrum Bactericidal Activity Inhibition->Bactericidal_Activity Resistance Development of Resistance Bactericidal_Activity->Resistance selects for Mutation_Gyrase->Resistance Mutation_TopoIV->Resistance

Caption: Dual targeting by trovafloxacin and resistance pathways.

Conclusion

This compound remains a significant molecule of interest for understanding the potent bactericidal action of fluoroquinolones. Its mechanism of action, centered on the poisoning of DNA gyrase and topoisomerase IV, provides a clear rationale for its broad-spectrum efficacy. The detailed understanding of its interaction with the enzyme-DNA complex, supported by quantitative data and robust experimental methodologies, is crucial for the ongoing development of novel antibacterial agents that can overcome existing resistance mechanisms. This guide serves as a foundational resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

The Preclinical Journey of Trovafloxacin: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of trovafloxacin, a fluoroquinolone antibiotic. By examining data from key preclinical models—rats, dogs, and monkeys—we aim to offer a detailed resource for researchers and professionals involved in drug development. This document summarizes crucial quantitative data in structured tables, outlines detailed experimental methodologies, and visualizes complex processes through diagrams, offering a thorough understanding of trovafloxacin's absorption, distribution, metabolism, and excretion (ADME) profile in these species.

Pharmacokinetic Profile Across Species

Trovafloxacin exhibits variable pharmacokinetic parameters across different preclinical models. The following tables summarize the key quantitative data for intravenous and oral administration, as well as serum protein binding and red blood cell distribution.

Table 1: Intravenous Pharmacokinetic Parameters of Trovafloxacin
ParameterRatDogMonkey
Dose (mg/kg) 502020
Systemic Clearance (mL/min/kg) 12.511.17.2
Volume of Distribution (L/kg) 0.91.74.3
Elimination Half-Life (h) 0.71.87.0

Source:[1]

Table 2: Oral Pharmacokinetic Parameters of Trovafloxacin
ParameterRatDogMonkey
Dose (mg/kg) 502020
Cmax (µg/mL) 11.53.55.2
Tmax (h) 0.62.32.3
Elimination Half-Life (h) 2.22.57.5
Oral Bioavailability (%) 68[1]58[1]85[1]

Source:[1]

Table 3: Serum Protein Binding and Red Blood Cell Distribution of Trovafloxacin
ParameterRatDogMonkeyHuman
Serum Protein Binding (%) 92[1][2]75[1]66[1]76[3]
Blood/Plasma Ratio 0.84[2]0.94[2]1.04[2]0.74[2]
Fraction in Red Blood Cells 0.29[2]0.45[2]0.41[2]0.19[2]

Metabolism and Excretion

The metabolic fate and excretion routes of trovafloxacin are critical to understanding its disposition. The primary route of elimination for trovafloxacin in preclinical models is nonrenal, with biliary excretion playing a major role.[1][4]

In rats, the majority of an administered dose is excreted in the bile (around 59-67.1%), with fecal recovery being the predominant route of elimination (up to 99.8% for an oral dose in non-cannulated rats).[1][5] Trovafloxacin is extensively metabolized in rats, with only 3% of the dose excreted as the unchanged drug.[5] The major metabolic pathways are glucuronidation and acetylation, with no oxidative metabolites detected.[5]

In dogs, feces are the primary route of excretion for non-cannulated animals (97.6%).[5] However, studies in bile duct-cannulated dogs revealed that a significant portion of the dose is recovered in bile (28.2%) and urine (45.6%), suggesting that the surgical procedure can alter the drug's disposition.[5] Glucuronidation is a major metabolic pathway in dogs as well.[5] Notably, intestinal microflora appear to be involved in the formation of N-acetyltrovafloxacin in non-cannulated dogs.[5]

In monkeys, urinary recovery of the unchanged drug is less than 5%, also indicating that biliary excretion is a likely primary elimination pathway.[1]

The following diagram illustrates the major metabolic pathways of trovafloxacin identified in preclinical species.

Trovafloxacin_Metabolism cluster_phase_ii Phase II Conjugation cluster_other Other Metabolites (Dogs) Trovafloxacin Trovafloxacin Glucuronide Ester Glucuronide (M1 in humans) Trovafloxacin->Glucuronide Glucuronidation N_acetyl N-acetyltrovafloxacin (M3) Trovafloxacin->N_acetyl Acetylation N_sulfate N-sulfate of Trovafloxacin (M4 in humans) Trovafloxacin->N_sulfate Sulfation Pyrroline Pyrroline Analog (M7) Trovafloxacin->Pyrroline Hydroxycarboxylic Hydroxycarboxylic Acid Analog (M6) Trovafloxacin->Hydroxycarboxylic

Caption: Major metabolic pathways of trovafloxacin in preclinical models.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and metabolism studies of trovafloxacin in preclinical models.

Pharmacokinetic Studies

A typical experimental workflow for determining the pharmacokinetic profile of trovafloxacin is outlined below.

Pharmacokinetic_Workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Fasting Fasting of Animals Oral Oral Gavage (e.g., in 0.1% methylcellulose) Fasting->Oral IV Intravenous Infusion Fasting->IV Blood Serial Blood Sampling Oral->Blood Excreta Urine and Feces Collection (Metabolism Cages) Oral->Excreta Bile Bile Collection (Bile Duct Cannulated Animals) Oral->Bile IV->Blood IV->Excreta IV->Bile Extraction Solid-Phase Extraction Blood->Extraction Excreta->Extraction Bile->Extraction Quantification HPLC or LC/MS/MS Analysis Extraction->Quantification PK_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2, etc.) Quantification->PK_params

Caption: General experimental workflow for preclinical pharmacokinetic studies.

Animal Models and Dosing:

  • Species: Sprague-Dawley rats, beagle dogs, and monkeys were commonly used.[1][5]

  • Housing: Animals were housed in metabolism cages to facilitate the separate collection of urine and feces.[6]

  • Fasting: Animals were typically fasted overnight before oral administration of the drug.[2]

  • Drug Formulation: For oral dosing, trovafloxacin was often administered as a suspension in 0.1% methylcellulose.[2]

  • Dosing Regimen: Single oral or intravenous doses were administered.

Sample Collection:

  • Blood: Serial blood samples were collected at various time points post-dosing.[2] Serum or plasma was separated for analysis.

  • Urine and Feces: Urine and feces were collected over a period of up to 96 hours post-dosing.[2][6]

  • Bile: In specific studies, animals underwent bile duct cannulation to allow for the direct collection of bile.[1][5]

Analytical Methodology

The quantification of trovafloxacin and its metabolites in biological matrices is crucial for accurate pharmacokinetic and metabolism assessment.

  • Sample Preparation: Solid-phase extraction was a common method for extracting trovafloxacin from serum and urine prior to analysis.[7]

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) was a primary analytical technique.[7] A C18 column was typically used with a mobile phase consisting of a mixture of phosphoric acid, acetonitrile, tetrabutylammonium hydroxide, and dibutyl amine phosphate reagent.[7]

  • Detection:

    • HPLC-UV: Ultraviolet (UV) detection at a wavelength of 275 nm was used for quantification.[7]

    • LC/MS/MS: Liquid chromatography-tandem mass spectrometry (LC/MS/MS) was employed for the identification and characterization of metabolites in bile, urine, and feces.[5]

  • Quantification: The lower limit of quantification for trovafloxacin in serum and urine was reported to be 0.1 µg/mL, with linear calibration curves over a concentration range of 0.1 to 20.0 µg/mL.[7]

  • Internal Standard: A methyl derivative of trovafloxacin was often used as an internal standard to ensure accuracy and precision.[7]

Conclusion

The preclinical evaluation of trovafloxacin in rats, dogs, and monkeys reveals a pharmacokinetic profile characterized by good oral bioavailability and a primary elimination route through biliary excretion. The metabolism is dominated by Phase II conjugation reactions, namely glucuronidation and acetylation, with minimal oxidative metabolism. The detailed data and methodologies presented in this guide offer a valuable resource for understanding the preclinical ADME properties of trovafloxacin and can serve as a reference for future drug development and research in the field of fluoroquinolone antibiotics.

References

Trovafloxacin mesylate as a selective pannexin 1 (PANX1) channel inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pannexin 1 (PANX1) channels are crucial mediators of cellular communication, involved in ATP release and the propagation of signaling molecules. Their activation is a key event in various physiological processes, including apoptosis, inflammation, and neurotransmission. The discovery of specific inhibitors for PANX1 is paramount for dissecting its roles in health and disease and for developing novel therapeutic strategies. This technical guide provides a comprehensive overview of trovafloxacin mesylate, a fluoroquinolone antibiotic, as a potent and selective inhibitor of PANX1 channels. We present key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of channel biology and pharmacology.

This compound as a PANX1 Inhibitor: Quantitative Profile

Trovafloxacin has been identified as a direct and potent inhibitor of PANX1 channels. Its inhibitory effects have been characterized through various in vitro assays, providing a clear quantitative profile of its potency and selectivity.

ParameterValueCell Type / SystemReference
IC50 (PANX1 inward current) ~4 µMApoptotic Jurkat cells, TEV-cleaved PANX1 channels[1][2]
Selectivity Does not inhibit Connexin 43 (Cx43) or Pannexin 2 (PANX2)Not specified[2][3]
Effect on ATP Release Dose-dependent inhibitionApoptotic Jurkat cells[1]
Effect on Apoptotic Body Formation Promotes formation of smaller apoptotic bodiesApoptotic Jurkat cells[1]
Effect on PANX1 Open Probability (NPo) Reduces NPo from ~0.85 to ~0.15Excised inside-out patches with TEV-cleaved PANX1[1]

Key Signaling Pathway: Apoptosis-Induced PANX1 Activation and Inhibition by Trovafloxacin

During apoptosis, effector caspases (caspase-3 and -7) cleave the C-terminal tail of the PANX1 protein. This cleavage removes an autoinhibitory domain, leading to the opening of the PANX1 channel. The open channel allows for the release of ATP and other small molecules, which act as "find-me" signals to attract phagocytes for the clearance of the apoptotic cell. Trovafloxacin directly blocks this open channel, preventing the release of these signaling molecules and altering the process of apoptotic body formation.

cluster_0 Apoptotic Stimulus (e.g., anti-Fas) cluster_1 Cellular Response cluster_2 Pharmacological Intervention Apoptotic_Stimulus Apoptotic_Stimulus Caspase_Activation Caspase-3/7 Activation Apoptotic_Stimulus->Caspase_Activation PANX1_Cleavage PANX1 C-terminus Cleavage Caspase_Activation->PANX1_Cleavage PANX1_Opening PANX1 Channel Opening PANX1_Cleavage->PANX1_Opening ATP_Release ATP Release ('Find-me' signal) PANX1_Opening->ATP_Release Apoptotic_Body_Formation Ordered Apoptotic Body Formation PANX1_Opening->Apoptotic_Body_Formation Trovafloxacin Trovafloxacin Trovafloxacin->PANX1_Opening Inhibits cluster_0 Screening Phase cluster_1 Validation & Characterization Phase LOPAC LOPAC 1280 Small Molecule Library Primary_Screen Primary Screen: TO-PRO-3 Uptake Assay (Apoptotic Jurkat Cells) LOPAC->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Identifies Trovafloxacin Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: - ATP Release Assay - Patch-Clamp Electrophysiology Dose_Response->Secondary_Assays Selectivity_Assays Selectivity Assays (vs. Cx43, PANX2) Secondary_Assays->Selectivity_Assays Mechanism_of_Action Mechanism of Action Studies Selectivity_Assays->Mechanism_of_Action

References

Methodological & Application

Application Notes and Protocols for Trovafloxacin Mesylate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trovafloxacin mesylate dosing and administration for in vivo research in rodent models. The information is compiled from various preclinical studies and is intended to guide researchers in designing their own experiments.

Data Presentation: this compound Dosing Regimens

The following tables summarize quantitative data on this compound dosing in mice and rats for various research applications.

Table 1: this compound Dosing in Mouse Models
Research Application Mouse Strain Route of Administration Dosage (mg/kg) Frequency/Duration Vehicle Reference(s)
PhototoxicityBALB/cOral (gavage)10, 30, 90, 250Single doseNot specified[1][2]
Subcutaneous Abscess (B. fragilis & E. coli)Not specifiedSubcutaneous37.5 - 300Every 8 or 24 hours for 3 or 5 daysSaline[1][2]
Subcutaneous Abscess (B. fragilis & E. coli)Not specifiedSubcutaneous150Single doseNot specified
Pneumonia (S. pneumoniae)BALB/cNot specified10 - 30Single dose or divided in 3 doses over 24 hoursNot specified[3]
Intra-abdominal Abscess (B. fragilis)Young and Senescent miceNot specifiedNot specifiedNot specifiedNot specified[4]
Hepatotoxicity (with TNF-α)Not specifiedIntragastric (gavage)Not specifiedSingle doseSaline
Table 2: this compound Dosing in Rat Models
Research Application Rat Strain Route of Administration Dosage (mg/kg) Frequency/Duration Vehicle Reference(s)
PharmacokineticsSprague-DawleyIntravenous10Single dose1:1 glycerol formal/water
PharmacokineticsSprague-DawleyOral (gavage)50Single dose0.5% methylcellulose[5]
Developmental ToxicitySprague-DawleyOral (gavage)>5Daily from gestation day 6 to lactation day 210.5% aqueous methylcellulose
Intra-abdominal Sepsis (E. coli & B. fragilis)WistarNot specifiedNot specifiedNot specifiedNot specified[6]
Intra-abdominal Abscess (B. fragilis & E. coli)Not specifiedParenteral (prodrug)40 (equivalent to 18.15 of active drug/rat/day)Three times a day for 10 daysNot specified

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice (General)

This protocol is a general guideline for the oral administration of this compound to mice via gavage.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water

  • Appropriate size gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes

  • Animal balance

Procedure:

  • Animal Preparation: Acclimatize mice to handling for several days prior to the experiment to reduce stress. Weigh each mouse on the day of dosing to calculate the precise volume to be administered.

  • Drug Formulation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number of animals.

    • Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).

    • Suspend the calculated amount of this compound in the vehicle to achieve the final desired concentration. Ensure the suspension is homogenous by vortexing or stirring.

  • Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Attach the gavage needle to the syringe containing the drug suspension.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the calculated volume of the drug suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg[7].

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions for at least a few hours post-administration and at regular intervals as dictated by the experimental design.

Protocol 2: Subcutaneous Administration for an Abscess Model in Mice

This protocol is based on a study investigating the efficacy of trovafloxacin in a murine subcutaneous abscess model[1][2].

Materials:

  • This compound

  • Sterile saline

  • Bacterial cultures (e.g., Bacteroides fragilis, Escherichia coli)

  • Autoclaved cecal contents (as an adjuvant)

  • Syringes and needles for bacterial inoculation and drug administration

Procedure:

  • Abscess Induction:

    • Prepare an inoculum containing a mixture of the desired bacteria (e.g., B. fragilis and E. coli) and autoclaved cecal contents.

    • Inject the inoculum subcutaneously into the flank of the mice to induce abscess formation.

    • Allow the abscesses to establish for a set period (e.g., 3 days).

  • Drug Formulation:

    • Dissolve this compound in sterile saline to the desired concentrations for the different dosing groups (e.g., for doses ranging from 37.5 to 300 mg/kg/day).

  • Administration:

    • Begin treatment after the abscesses are established.

    • Administer the prepared trovafloxacin solution subcutaneously at a site different from the abscess induction site.

    • Dosing can be administered once daily (q24h) or in divided doses (e.g., every 8 hours, q8h) for the specified duration of the study (e.g., 3 or 5 days)[1][2].

  • Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect the abscesses. Efficacy can be determined by measuring the reduction in abscess weight and the number of viable bacteria (CFU/abscess) compared to a saline-treated control group.

Signaling Pathways and Visualizations

Trovafloxacin-induced hepatotoxicity is a significant area of research. Studies suggest that trovafloxacin can sensitize hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α). The following diagrams illustrate the experimental workflow for a hepatotoxicity model and the proposed signaling pathway.

G cluster_0 Experimental Workflow: Trovafloxacin/TNF-α Induced Hepatotoxicity Model A Rodent Acclimatization B Fasting A->B Standard housing conditions C Trovafloxacin Administration (e.g., Oral Gavage) B->C e.g., 6 hours D TNF-α Administration (e.g., Intraperitoneal Injection) C->D e.g., 2 hours post-trovafloxacin E Monitoring and Sample Collection (Blood, Liver Tissue) D->E Time course (e.g., 2, 4, 8 hours) F Biochemical and Histopathological Analysis E->F Analysis of liver enzymes, cytokines, and tissue damage

Caption: Workflow for a rodent model of trovafloxacin and TNF-α induced liver injury.

G cluster_0 Trovafloxacin-Mediated Sensitization to TNF-α Induced Hepatotoxicity TVX Trovafloxacin NFkB NF-κB Activation TVX->NFkB Prolonged Translocation JNK JNK Activation TVX->JNK Prolonged Activation ERK ERK Activation TVX->ERK Enhances TNF TNF-α TNFR TNFR1 TNF->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Casp8 Caspase-8 Activation TRADD->Casp8 TRAF2->JNK RIP1->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Casp3 Caspase-3 Activation JNK->Casp3 ERK->Casp3 Casp8->Casp3 Apoptosis Hepatocyte Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of trovafloxacin-sensitized TNF-α hepatotoxicity.

References

Application Notes and Protocols for Assessing Trovafloxacin-Induced Mitochondrial Dysfunction in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trovafloxacin (TVX) is a fluoroquinolone antibiotic that was withdrawn from widespread use due to its association with idiosyncratic drug-induced liver injury (DILI).[1][2] A significant body of evidence points towards mitochondrial dysfunction as a key mechanism underlying TVX-induced hepatotoxicity.[3][4] This document provides detailed application notes and experimental protocols for assessing mitochondrial dysfunction in hepatocytes exposed to Trovafloxacin. The protocols outlined are designed to be adaptable for use with various in vitro models, including primary hepatocytes and human hepatoma cell lines like HepG2.[3][5]

The assessment of drug-induced mitochondrial toxicity is a critical component of preclinical safety evaluation.[6] Trovafloxacin's toxicity is often exacerbated by underlying inflammatory conditions, a phenomenon that can be modeled in vitro by co-exposure with tumor necrosis factor-alpha (TNF-α).[7][8][9] The following protocols focus on key indicators of mitochondrial health and dysfunction, including the generation of reactive oxygen species (ROS), maintenance of mitochondrial membrane potential (ΔΨm), cellular ATP levels, and the induction of apoptosis.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Trovafloxacin-induced mitochondrial dysfunction and a general experimental workflow for its assessment.

G cluster_0 Trovafloxacin-Induced Mitochondrial Dysfunction TVX Trovafloxacin (TVX) Hepatocyte Hepatocyte TVX->Hepatocyte TNF TNF-α TNF->Hepatocyte Mitochondrion Mitochondrion Hepatocyte->Mitochondrion Stress ROS ↑ ROS Production Mitochondrion->ROS MMP ↓ ΔΨm (MMP) Mitochondrion->MMP ATP ↓ ATP Levels Mitochondrion->ATP Casp9 Caspase-9 Activation Mitochondrion->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Trovafloxacin-induced hepatotoxicity.

G cluster_1 Experimental Workflow cluster_2 Mitochondrial Function Assays cluster_3 Apoptosis Assays start Hepatocyte Culture (e.g., Primary, HepG2) treatment Treatment: - Trovafloxacin (TVX) - Vehicle Control - TVX + TNF-α start->treatment incubation Incubation treatment->incubation ros_assay ROS Production Assay (e.g., CellROX) incubation->ros_assay mmp_assay ΔΨm Assay (e.g., TMRM) incubation->mmp_assay atp_assay ATP Level Assay incubation->atp_assay caspase_assay Caspase-3/9 Activity incubation->caspase_assay data_analysis Data Analysis & Interpretation ros_assay->data_analysis mmp_assay->data_analysis atp_assay->data_analysis caspase_assay->data_analysis

Caption: General experimental workflow for assessing mitochondrial toxicity.

Data Presentation: Summary of Quantitative Findings

The following tables summarize quantitative data from studies investigating Trovafloxacin-induced hepatotoxicity. These tables are intended to provide a reference for expected outcomes.

Table 1: Effects of Trovafloxacin on Mitochondrial and Cellular Parameters in Hepatocytes

ParameterCell TypeTrovafloxacin ConcentrationCo-treatmentObservationReference
Mitochondrial ROSHepaRG10 µM, 20 µMNoneConcentration-dependent increase in mitochondrial ROS.[5]
Intracellular GlutathioneHepaRG10 µM, 20 µMNoneConcentration-dependent reduction in glutathione levels.[5]
ATP Levels3D Liver Model≥ 4 µMNoneDecreased ATP levels after 7 days of treatment.[5]
Caspase-3 ActivityHepG220 µM4 ng/mL TNF-αSignificant increase in caspase-3 activity at 12 hours.[7]
Caspase-9 ActivityHepG220 µM4 ng/mL TNF-αSignificant activation of caspase-9 starting at 8 hours.[8][10]
Hepatic Protein CarbonylsSod2(+/-) mice33 mg/kg/dayIn vivo2.5-fold increase.[1]
Mitochondrial Aconitase ActivitySod2(+/-) mice33 mg/kg/dayIn vivo20% decrease.[1]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes the measurement of mitochondrial ROS using a fluorescent probe such as CellROX™ Deep Red Reagent.[5][11]

Materials:

  • Hepatocytes (e.g., HepG2 or primary human hepatocytes)

  • Cell culture medium

  • Trovafloxacin (TVX)

  • Vehicle control (e.g., DMSO)

  • CellROX™ Deep Red Reagent

  • Hoechst 33342 (for nuclear staining)

  • Phosphate-buffered saline (PBS)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere and grow for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of Trovafloxacin in cell culture medium. Remove the old medium from the cells and add the medium containing TVX or vehicle control. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Prepare a staining solution containing CellROX™ Deep Red Reagent (final concentration ~5 µM) and Hoechst 33342 (final concentration ~1 µg/mL) in pre-warmed cell culture medium.

    • Remove the treatment medium and add the staining solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with warm PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Use appropriate filter sets for CellROX™ Deep Red (e.g., excitation/emission ~644/665 nm) and Hoechst 33342 (e.g., excitation/emission ~350/461 nm).

    • Quantify the fluorescence intensity of CellROX™ in the cytoplasm, often normalized to the cell number (determined by nuclear count).

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.[12] A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Materials:

  • Hepatocytes

  • Cell culture medium

  • Trovafloxacin (TVX)

  • Vehicle control

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • Hoechst 33342

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • PBS

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader or high-content imager

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Staining:

    • Prepare a staining solution containing TMRM (final concentration 20-100 nM) and Hoechst 33342 in cell culture medium.

    • Remove the treatment medium and add the TMRM staining solution.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS.

  • Imaging and Analysis:

    • Measure fluorescence using a plate reader (e.g., excitation/emission ~548/573 nm for TMRM) or acquire images using a high-content imager.

    • The Hoechst stain is used to normalize the TMRM signal to the cell number.

    • A decrease in TMRM fluorescence intensity in TVX-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Protocol 3: Determination of Cellular ATP Levels

This protocol describes the use of a luciferin/luciferase-based assay to quantify intracellular ATP levels, a direct indicator of mitochondrial function.

Materials:

  • Hepatocytes

  • Cell culture medium

  • Trovafloxacin (TVX)

  • Vehicle control

  • White, opaque 96-well plates

  • Commercially available ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate. Follow steps 1-3 from Protocol 1.

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent to each well equal to the volume of the cell culture medium.

    • Lyse the cells by mixing on an orbital shaker for 2 minutes.

  • Signal Stabilization and Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • A decrease in luminescence in TVX-treated wells compared to the vehicle control indicates a reduction in cellular ATP levels.

Protocol 4: Caspase-3/9 Activity Assay

This protocol outlines a fluorometric method for measuring the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.[7][8][10]

Materials:

  • Hepatocytes

  • Cell culture medium

  • Trovafloxacin (TVX) and TNF-α

  • Vehicle control

  • 6-well tissue culture plates

  • Fluorometric caspase-3/9 activity assay kit (containing cell lysis buffer, reaction buffer, and a fluorogenic substrate like DEVD-AFC for caspase-3 or LEHD-AFC for caspase-9)

  • Black-walled 96-well plates

  • Fluorometric plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Plate approximately 1.2 x 10^6 cells per well in 6-well plates.[8]

    • Treat cells with TVX, TVX + TNF-α, or vehicle control for the desired time points (e.g., 8, 12, 16, or 24 hours).[8][10]

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells using the lysis buffer provided in the kit.

    • Centrifuge the lysates to pellet cell debris.

  • Caspase Activity Measurement:

    • Transfer the supernatant (cell lysate) to a black-walled 96-well plate.

    • Add the reaction buffer and the fluorogenic caspase substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AFC: excitation ~400 nm, emission ~505 nm).

  • Data Analysis:

    • An increase in fluorescence intensity in treated samples compared to the control indicates an elevation in caspase activity. Results are often expressed as a fold change relative to the vehicle control.

References

Trovafloxacin mesylate as a reference compound in predictive toxicology assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due to idiosyncratic drug-induced liver injury (DILI), a severe adverse reaction not predicted by preclinical studies.[1][2] This characteristic makes trovafloxacin mesylate an invaluable positive control and reference compound in the development and validation of predictive toxicology assays. Its well-documented hepatotoxicity, linked to inflammatory stress and metabolic activation, provides a robust benchmark for evaluating the sensitivity and specificity of novel in vitro and in vivo models designed to de-risk drug candidates early in development. This document outlines protocols for key assays using trovafloxacin and summarizes its toxicological profile.

Key Applications

  • Positive Control in Hepatotoxicity Assays: Trovafloxacin is used to induce a predictable toxic response in various liver models, including 3D microphysiological systems and co-cultures of hepatocytes with immune cells.[1][3] Its toxicity is often potentiated by inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), making it ideal for modeling idiosyncratic DILI.[3][4]

  • Mechanistic Studies of DILI: The compound serves as a tool to investigate the underlying mechanisms of liver injury, such as mitochondrial dysfunction, oxidative stress, and inflammasome activation.[1][5]

  • Reference for Phototoxicity Screening: Although considered less phototoxic than other fluoroquinolones like lomefloxacin, trovafloxacin can induce a mild phototoxic response at high doses, making it a useful, low-potency reference compound in phototoxicity studies.[6][7]

Physicochemical and Toxicological Properties

PropertyValue
IUPAC Name 7-[(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid; methanesulfonic acid[8]
Molecular Formula C₂₁H₁₉F₃N₄O₆S[8]
Mechanism of Action Inhibition of bacterial DNA gyrase and topoisomerase IV.[8][9][10]
Primary Toxicities Hepatotoxicity (Drug-Induced Liver Injury).[1][2][4] Phototoxicity (mild).[6][7]
Metabolism Primarily through conjugation (ester glucuronide and N-acetyl metabolites). Minimal role of cytochrome P450 (CYP) in primary metabolism, but CYPs are implicated in the formation of reactive metabolites that can trigger toxicity.[5][9][11] The cyclopropylamine moiety is believed to be bioactivated to a reactive α,β-unsaturated aldehyde.[11][12]

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity in a 3D Human Liver Microphysiological System (MPS)

This protocol is based on the methodology for evaluating DILI in a 3D liver model comprising hepatocytes, liver sinusoidal endothelial cells (LSECs), and macrophages.[1][2]

Objective: To assess the hepatotoxic potential of a test compound in comparison to trovafloxacin (TVX) as a positive control and levofloxacin (LVX) as a negative control.

Materials:

  • 3D Human Liver Microphysiological System (e.g., containing differentiated HepaRG cells, primary human LSECs, and monocyte-derived macrophages)

  • Cell culture medium (VPM)

  • This compound (Sigma-Aldrich)

  • Levofloxacin (Sigma-Aldrich)

  • DMSO (vehicle)

  • Staurosporine (positive control for cytotoxicity)

  • Assay kits for Lactate Dehydrogenase (LDH), Alanine Aminotransferase (ALT), and cytokine measurement (e.g., ELISA for TNF-α, IL-6)

  • Reagents for measuring mitochondrial Reactive Oxygen Species (ROS) (e.g., MitoSOX Red)

  • Reagents for measuring glutathione (GSH) levels (e.g., ThiolTracker Violet)

Procedure:

  • Preparation of Compounds:

    • Prepare a 20 mM stock solution of this compound and Levofloxacin in DMSO.[1]

    • Prepare serial dilutions in culture medium to achieve final working concentrations (e.g., 1 µM, 10 µM, 20 µM). Ensure the final DMSO concentration does not exceed 0.1%.[1]

    • Prepare a 0.1% DMSO vehicle control and a 10 µM staurosporine positive control.[1]

  • Cell Treatment:

    • Culture the 3D liver models according to the manufacturer's instructions.

    • Replace the medium with the prepared compound dilutions, vehicle control, or positive control.

    • Incubate for a specified time course (e.g., 7 days), with medium changes as required.[2]

  • Endpoint Analysis:

    • Cytotoxicity Assessment: At the end of the treatment period, collect the culture supernatant. Measure the release of LDH and ALT using commercially available kits.

    • Inflammatory Response: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) in the supernatant using ELISA kits.

    • Mechanistic Analysis (Imaging):

      • Stain the cells with a mitochondrial ROS indicator (e.g., MitoSOX Red) and a glutathione-specific dye (e.g., ThiolTracker Violet).

      • Stain cell nuclei with DAPI for visualization.

      • Acquire images using fluorescence microscopy and quantify the fluorescence intensity to assess ROS formation and GSH depletion.[1]

Data Presentation:

Table 1: Trovafloxacin-Induced Cytotoxicity and Inflammatory Response in a 3D Liver Model

Treatment (7 days)LDH Release (Fold Change vs. Vehicle)ALT Release (Fold Change vs. Vehicle)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle (0.1% DMSO)1.01.0BaselineBaseline
Trovafloxacin (1 µM)DataDataDataData
Trovafloxacin (10 µM)DataDataDataData
Trovafloxacin (20 µM)DataDataDataData
Levofloxacin (20 µM)DataDataDataData
Staurosporine (10 µM)DataDataDataData
*Data to be filled from experimental results.

Table 2: Mechanistic Insights into Trovafloxacin Toxicity

Treatment (7 days)Mitochondrial ROS (Fold Change vs. Vehicle)Intracellular GSH (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)1.01.0
Trovafloxacin (10 µM)Significant Increase[1]Significant Decrease[1]
Trovafloxacin (20 µM)Significant Increase[1]Significant Decrease[1]
Levofloxacin (20 µM)No Significant Change[1]No Significant Change[1]
*Qualitative outcomes based on cited literature. Quantitative data to be filled from experimental results.
Protocol 2: In Vivo Murine Phototoxicity Assay

This protocol is adapted from studies evaluating the phototoxic potential of fluoroquinolones in BALB/c mice.[6][7]

Objective: To assess the phototoxic potential of a test compound, using trovafloxacin as a low-potency positive control and lomefloxacin as a high-potency positive control.

Materials:

  • Fasted BALB/c mice

  • This compound

  • Lomefloxacin hydrochloride (positive control)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Long-wave ultraviolet (UVA) light source

  • Caliper for ear thickness measurement

Procedure:

  • Animal Dosing:

    • Administer a single oral dose of the test compound, trovafloxacin (e.g., 90, 250 mg/kg), lomefloxacin (e.g., 71 mg/kg), or vehicle to groups of fasted mice.[6][7]

  • UVA Exposure:

    • Immediately after dosing, expose the animals to UVA light for a defined period (e.g., 4 hours, equivalent to ~18 J/cm²).[6][7]

  • Evaluation of Phototoxicity:

    • Assess both ears of each mouse for signs of phototoxicity (erythema and edema) at multiple time points: before dosing, immediately after irradiation, and at 24, 48, 72, and 96 hours post-dosing.[6]

    • Measure the thickness of both ears at each time point using a caliper. A measurable increase in ear thickness is a key indicator of a positive response.[6]

  • Data Analysis:

    • Score erythema and edema based on a standardized scale.

    • Calculate the mean increase in ear thickness for each treatment group compared to the vehicle control group.

    • Statistically compare the responses between the test compound, trovafloxacin, lomefloxacin, and vehicle groups.

Data Presentation:

Table 3: Phototoxicity Endpoints in BALB/c Mice

Treatment Group (Single Oral Dose)Erythema/Edema Score (Peak Response)Mean Increase in Ear Thickness (mm) at 24h
Vehicle + UVANone/MinimalBaseline
Trovafloxacin (90 mg/kg) + UVAMild[6]Data
Trovafloxacin (250 mg/kg) + UVAMild[6]Data
Lomefloxacin (71 mg/kg) + UVAStrong and Persistent[6]Data
Test Compound (Dose X) + UVADataData
*Data to be filled from experimental results.

Mechanistic Pathways and Workflows

Trovafloxacin-Induced Hepatotoxicity Pathway

The toxicity of trovafloxacin is a multi-step process involving metabolic activation and the induction of an inflammatory response, leading to hepatocyte apoptosis and necrosis.

Trovafloxacin_Hepatotoxicity cluster_metabolism Metabolic Activation cluster_stress Cellular Stress & DAMP Release cluster_inflammation Inflammatory Response cluster_injury Liver Injury TVX Trovafloxacin P450 Cytochrome P450 / Myeloperoxidase TVX->P450 Bioactivation of cyclopropylamine moiety RM Reactive Metabolite (e.g., α,β-unsaturated aldehyde) P450->RM GSH Glutathione Depletion RM->GSH ROS Mitochondrial ROS Increase RM->ROS DAMPs DAMPs Release (e.g., HSP40) GSH->DAMPs Hepatocyte Stress ROS->DAMPs Hepatocyte Stress Inflammasome Inflammasome Activation (in THP-1) DAMPs->Inflammasome Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammasome->Cytokines Release Injury Hepatocyte Apoptosis & Necrosis (DILI) Cytokines->Injury Exacerbation

Caption: Signaling pathway for trovafloxacin-induced hepatotoxicity.

Experimental Workflow for In Vitro DILI Screening

This diagram illustrates the general workflow for screening compounds for potential DILI using a 3D liver model with trovafloxacin as a reference.

DILI_Workflow cluster_assays Endpoint Analysis prep Prepare Compounds: - Test Compound - Trovafloxacin (Positive Ctrl) - Levofloxacin (Negative Ctrl) - Vehicle (DMSO) treat Treat Cultures (e.g., 7 days) prep->treat culture Culture 3D Liver Microphysiological System culture->treat collect Collect Supernatant & Lyse/Stain Cells treat->collect cyto Cytotoxicity (LDH, ALT) collect->cyto inflam Inflammation (Cytokine ELISA) collect->inflam mech Mechanistic (ROS, GSH Imaging) collect->mech analyze Data Analysis & Comparison to Controls cyto->analyze inflam->analyze mech->analyze

Caption: Workflow for in vitro DILI screening using 3D liver models.

References

Application Notes and Protocols: Investigating Trovafloxacin's Role in TNF-α Mediated Cytotoxicity in Liver Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin (TVX) is a fluoroquinolone antibiotic that was withdrawn from the market due to a high risk of severe, idiosyncratic drug-induced liver injury (IDILI).[1][2] Subsequent research has revealed that TVX does not cause direct hepatotoxicity on its own but rather sensitizes liver cells to the cytotoxic effects of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4] This synergistic interaction, where a non-hepatotoxic dose of TVX combined with a non-toxic level of TNF-α leads to significant liver cell death, serves as a critical model for studying the mechanisms of IDILI.[5][6] Understanding this interplay is paramount for developing safer pharmaceuticals and predictive toxicology models.

These application notes provide a detailed overview and experimental protocols for investigating the molecular mechanisms underlying TVX- and TNF-α-induced hepatotoxicity. The described methodologies are designed to enable researchers to replicate and build upon existing findings, particularly focusing on the roles of key signaling pathways such as c-Jun N-terminal kinase (JNK), caspase activation, and extracellular signal-regulated kinase (ERK).

Key Signaling Pathways

Trovafloxacin sensitizes hepatocytes to TNF-α-induced apoptosis through a complex interplay of signaling cascades. While TNF-α signaling alone can initiate both cell survival and cell death pathways, the presence of trovafloxacin shifts the balance towards apoptosis. Key events include the prolonged activation of JNK and the subsequent activation of the caspase cascade, leading to DNA damage and cell death.[6][7] Additionally, trovafloxacin can induce replication stress, which, when combined with TNF-α, activates the ERK and Ataxia Telangiectasia and Rad3-related (ATR) pathways, further contributing to cytotoxicity.[3][8] Trovafloxacin has also been shown to reduce the clearance of TNF-α, thereby prolonging the inflammatory stimulus.[4][5]

G TVX Trovafloxacin (TVX) ReplicationStress Replication Stress TVX->ReplicationStress Induces ProlongedJNK Prolonged JNK Activation TVX->ProlongedJNK Sensitizes TNFa_Clearance Reduced TNF-α Clearance TVX->TNFa_Clearance Causes TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ERK_ATR ERK/ATR Activation TNFa->ERK_ATR Exacerbates TNFR1->ProlongedJNK Activates ReplicationStress->ERK_ATR Leads to Caspase9 Caspase-9 Activation ProlongedJNK->Caspase9 Caspase3 Caspase-3 Activation ERK_ATR->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis / DNA Damage Caspase3->Apoptosis

Caption: Trovafloxacin and TNF-α signaling pathway leading to apoptosis.

Data Presentation

The following tables summarize quantitative data from representative studies on the synergistic cytotoxicity of Trovafloxacin and TNF-α in liver cells.

Table 1: In Vitro Cytotoxicity in HepG2 Cells

TreatmentTrovafloxacin (µM)TNF-α (ng/mL)% Cytotoxicity (relative to control)Reference
Vehicle Control00Baseline[9]
Trovafloxacin alone200No significant increase[9][10]
TNF-α alone04No significant increase[9][10]
Trovafloxacin + TNF-α204Robust and reproducible increase[9]
Levofloxacin + TNF-α-10No significant increase[9]

Table 2: Caspase-3 Activation in HepG2 Cells

TreatmentTime (hours)Caspase-3 Activity (fold change vs. control)Reference
Trovafloxacin + TNF-α8Significant increase[3]
Trovafloxacin alone8No significant increase[3]
Trovafloxacin + TNF-α + Pan-caspase inhibitor8Activity abolished[5]

Experimental Protocols

The following are detailed protocols for key experiments to study the synergistic cytotoxicity of trovafloxacin and TNF-α.

Protocol 1: In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol outlines the steps to assess cell death in the human hepatoblastoma cell line, HepG2, following co-treatment with trovafloxacin and TNF-α.

Materials:

  • HepG2 cells (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (or other antibiotic/antimycotic)

  • Trovafloxacin (TVX)

  • Recombinant Human TNF-α

  • 96-well cell culture plates

  • Cytotoxicity detection kit (e.g., LDH assay)

Procedure:

  • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic in a humidified incubator at 37°C and 5% CO2.[3]

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere for 24-48 hours.

  • Treatment Preparation: Prepare stock solutions of TVX and TNF-α. A typical final concentration for TVX is 20 µM and for TNF-α is 4 ng/mL, which have been shown to induce a robust cytotoxic response when combined.[9]

  • Cell Treatment: Remove the culture medium and replace it with fresh medium containing the vehicle control, TVX alone, TNF-α alone, or a combination of TVX and TNF-α.

  • Incubation: Incubate the treated cells for 24 hours.

  • Cytotoxicity Measurement: Measure cytotoxicity using a lactate dehydrogenase (LDH) assay kit according to the manufacturer's instructions. LDH is a cytosolic enzyme released into the culture medium upon cell lysis.

G Start Start Seed Seed HepG2 cells in 96-well plate Start->Seed Adhere Allow cells to adhere (24-48h) Seed->Adhere Treat Treat cells with TVX and/or TNF-α Adhere->Treat Incubate Incubate for 24 hours Treat->Incubate Measure Measure LDH release Incubate->Measure End End Measure->End

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Protocol 2: Caspase-3 Activity Assay

This protocol is for quantifying the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • Trovafloxacin (TVX)

  • Recombinant Human TNF-α

  • Fluorometric caspase-3 activity assay kit

  • Cell lysis buffer

  • Fluorometer

Procedure:

  • Cell Culture and Seeding: Culture and seed HepG2 cells in 6-well plates as described in Protocol 1, scaling up the cell number appropriately.

  • Cell Treatment: Treat the cells with the desired concentrations of TVX and/or TNF-α.

  • Incubation: Incubate the cells for a specified time course. Significant caspase-3 activation has been observed at 8-12 hours post-treatment.[3]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using the lysis buffer provided in the caspase-3 assay kit.

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a 96-well microplate.

    • Add the caspase-3 substrate from the kit to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the caspase-3 activity relative to the protein concentration of the cell lysate and express it as a fold change compared to the vehicle-treated control group.

Protocol 3: JNK Activation Assay (Western Blot)

This protocol describes how to assess the activation of JNK by detecting its phosphorylated form via Western blotting.

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • Trovafloxacin (TVX)

  • Recombinant Human TNF-α

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture, Seeding, and Treatment: Follow the procedures outlined in Protocol 2. Prolonged JNK activation is a key finding, so a time course experiment (e.g., 1, 4, 8, 12 hours) is recommended.[6]

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total JNK to normalize the phospho-JNK signal.

Conclusion

The synergistic cytotoxicity of trovafloxacin and TNF-α in liver cells provides a valuable in vitro model for investigating the mechanisms of idiosyncratic drug-induced liver injury. The protocols and data presented here offer a framework for researchers to explore the intricate signaling pathways involved in this phenomenon. By elucidating these mechanisms, the scientific community can work towards the development of safer drugs and more predictive preclinical safety assessment strategies.

References

Trovafloxacin Mesylate for Establishing Animal Models of Idiosyncratic Liver Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing trovafloxacin mesylate to establish animal models of idiosyncratic drug-induced liver injury (iDILI). Trovafloxacin, a fluoroquinolone antibiotic withdrawn from the market due to severe hepatotoxicity, serves as a valuable tool in preclinical research to investigate the mechanisms of iDILI and to evaluate the potential hepatotoxicity of new drug candidates. The model described herein, which involves co-administration of trovafloxacin with a non-hepatotoxic inflammatory stimulus like lipopolysaccharide (LPS), effectively recapitulates key features of human iDILI in rodents.

I. Introduction to Trovafloxacin-Induced iDILI Models

Idiosyncratic drug-induced liver injury is a rare but potentially fatal adverse drug reaction that is not readily predicted by standard preclinical toxicology studies.[1][2] The "inflammatory stress" hypothesis suggests that a pre-existing or concurrent inflammatory state can render an individual susceptible to the hepatotoxic effects of certain drugs.[3][4] Animal models based on this hypothesis have successfully reproduced iDILI for several drugs, including trovafloxacin.[3]

The co-exposure of rodents to a dose of trovafloxacin that is non-toxic on its own, with a sub-toxic dose of LPS (an endotoxin that mimics bacterial infection and induces an inflammatory response), leads to significant liver injury.[5][6] This model is highly specific, as structurally similar but non-hepatotoxic fluoroquinolones, like levofloxacin, do not induce liver injury under the same conditions.[5][6] The resulting liver damage is characterized by hepatocellular necrosis and is dependent on the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[6][7]

II. Quantitative Data Summary

The following tables summarize key quantitative data from representative studies using the trovafloxacin/LPS co-exposure model in mice.

Table 1: Dosing and Timing for Trovafloxacin/LPS-Induced Liver Injury in Mice

ParameterValueReference
Animal Model Male C57BL/6 Mice[6]
Trovafloxacin (TVX) Dose 150 mg/kg[8]
TVX Administration Route Intragastric gavage[8]
Lipopolysaccharide (LPS) Dose Non-hepatotoxic dose (e.g., 25-50 µg/kg)[6]
LPS Administration Route Intraperitoneal (i.p.) injection[9]
Timing of Administration TVX administered 3 hours prior to LPS[6]
Time to Onset of Injury 6-8 hours post-LPS administration[6]

Table 2: Key Biomarkers of Trovafloxacin/LPS-Induced Liver Injury in Mice

BiomarkerControl Group (Vehicle + Saline)TVX OnlyLPS OnlyTVX + LPSReference
Plasma ALT (IU/L) ~50~50~100> 1000[6]
Plasma TNF-α (pg/mL) UndetectableUndetectable~500> 2000[6][10]
Plasma IFN-γ (pg/mL) UndetectableUndetectableUndetectableSignificantly Increased[5][7]
Liver Histopathology NormalNormalMild InflammationSevere hepatocellular necrosis[5][6]

III. Experimental Protocols

A. Trovafloxacin/LPS Co-exposure Model in Mice

This protocol outlines the steps to induce idiosyncratic-like liver injury in mice using trovafloxacin and LPS.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Gavage needles

  • Syringes and needles for i.p. injection

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Fasting: Fast mice for 7 hours prior to drug administration to ensure consistent drug absorption.[8]

  • Trovafloxacin Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Trovafloxacin Administration: Administer trovafloxacin or vehicle to the respective groups via intragastric gavage.[8]

  • LPS Preparation: Prepare a solution of LPS in sterile saline at the desired concentration.

  • LPS Administration: Three hours after trovafloxacin administration, inject mice intraperitoneally with LPS or sterile saline.[6]

  • Monitoring and Sample Collection: Monitor the animals for signs of toxicity. At a predetermined time point (e.g., 6-8 hours after LPS injection), euthanize the mice.

  • Blood Collection: Collect blood via cardiac puncture for the analysis of plasma alanine aminotransferase (ALT) and cytokine levels (TNF-α, IFN-γ).

  • Tissue Harvesting: Harvest the liver and fix a portion in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analyses.

B. Trovafloxacin/TNF-α Co-exposure Model in Mice

This is an alternative model that directly utilizes TNF-α as the inflammatory trigger.

Materials:

  • This compound

  • Recombinant murine TNF-α

  • Vehicle for Trovafloxacin

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Gavage needles

  • Syringes and needles for i.p. injection

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Acclimation and Fasting: Follow steps 1 and 2 from the Trovafloxacin/LPS protocol.

  • Trovafloxacin Preparation and Administration: Follow steps 3 and 4 from the Trovafloxacin/LPS protocol.

  • TNF-α Preparation: Prepare a solution of recombinant murine TNF-α in sterile saline.

  • TNF-α Administration: Three hours after trovafloxacin administration, inject mice intraperitoneally with TNF-α or sterile saline.[9]

  • Sample Collection: Euthanize mice at various time points (e.g., 2 and 4 hours) after TNF-α injection for blood and liver tissue collection as described in the Trovafloxacin/LPS protocol.[9]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in trovafloxacin-induced iDILI and the experimental workflow.

Trovafloxacin_iDILI_Pathway cluster_Initiation Initiation cluster_Amplification Amplification cluster_Execution Execution LPS LPS TLR4 TLR4 on Kupffer Cells LPS->TLR4 Binds to TNF_alpha TNF-α Production TLR4->TNF_alpha Induces TVX Trovafloxacin (TVX) TVX->TNF_alpha Enhances Production & Reduces Clearance Hepatocyte Hepatocyte TVX->Hepatocyte Directly sensitizes to TNF-α mediated apoptosis IL18 IL-18 TNF_alpha->IL18 Induces TNF_alpha->Hepatocyte Acts on Neutrophils Neutrophil Activation TNF_alpha->Neutrophils Recruits & Activates IFN_gamma IFN-γ Production IFN_gamma->TNF_alpha Potentiates IFN_gamma->Hepatocyte Sensitizes IL18->IFN_gamma Induces Apoptosis Apoptosis Hepatocyte->Apoptosis Necrosis Hepatocellular Necrosis Neutrophils->Necrosis Release of toxic mediators Apoptosis->Necrosis Leads to Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Acclimation Animal Acclimation (1 week) Fasting Fasting (7 hours) Acclimation->Fasting Drug_Prep Prepare Trovafloxacin and LPS/TNF-α Fasting->Drug_Prep TVX_Admin Administer Trovafloxacin (i.g.) Drug_Prep->TVX_Admin Wait Wait 3 hours TVX_Admin->Wait LPS_Admin Administer LPS/TNF-α (i.p.) Wait->LPS_Admin Euthanasia Euthanasia & Sample Collection (e.g., 6 hours post-LPS) LPS_Admin->Euthanasia Biochemistry Plasma ALT & Cytokine Analysis Euthanasia->Biochemistry Histology Liver Histopathology (H&E) Euthanasia->Histology Molecular Gene Expression Analysis (optional) Euthanasia->Molecular

References

Application Notes and Protocols: Trovafloxacin in Comparative Fluoroquinolone Toxicity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trovafloxacin in comparative research on fluoroquinolone class toxicities. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due to a high incidence of severe hepatotoxicity.[1][2][3][4][5] This characteristic, however, makes it a valuable tool in toxicological research to understand the mechanisms of drug-induced liver injury (DILI) and other fluoroquinolone-associated adverse effects. By comparing the toxicological profile of trovafloxacin with other fluoroquinolones, researchers can identify structural motifs associated with toxicity and develop safer antimicrobial agents.

Core Toxicities Associated with Trovafloxacin

Trovafloxacin has been instrumental in elucidating several key toxicities associated with the fluoroquinolone class. The primary areas of investigation include:

  • Hepatotoxicity: Trovafloxacin is well-known for causing severe, idiosyncratic liver injury.[1][2][3][4][5] Research suggests that its hepatotoxic effects are linked to the formation of reactive metabolites.[6][7][8] Specifically, the cyclopropylamine moiety of trovafloxacin can be oxidized by cytochrome P450 enzymes and myeloperoxidase to form a reactive α,β-unsaturated aldehyde.[6][7] This reactive intermediate can form covalent adducts with hepatic proteins, leading to cellular damage and an immune response.[7][8] Animal studies have highlighted the role of co-exposure to inflammatory mediators like lipopolysaccharide (LPS) in exacerbating trovafloxacin-induced liver injury.[1]

  • Phototoxicity: While a known class effect of fluoroquinolones, trovafloxacin exhibits significantly less photosensitizing potential compared to other fluoroquinolones like ciprofloxacin and lomefloxacin.[9][10] This lower potential makes it a useful negative control in comparative phototoxicity studies.

  • Cardiotoxicity: Fluoroquinolones can prolong the QT interval, potentially leading to life-threatening arrhythmias like Torsades de Pointes (TdP).[11][12][13] Trovafloxacin has been shown to have a lesser effect on the action potential duration in cardiac myocytes compared to agents like sparfloxacin, grepafloxacin, moxifloxacin, and gatifloxacin.[11]

  • Mitochondrial Toxicity: Emerging research indicates that fluoroquinolone toxicity may be linked to mitochondrial dysfunction.[14][15][16][17] Trovafloxacin has been shown to contribute to mitochondrial reactive oxygen species (ROS) formation and glutathione depletion in hepatic models.[2][4]

Data Presentation: Comparative Fluoroquinolone Toxicities

The following tables summarize quantitative data from various studies, comparing the toxicities of trovafloxacin with other fluoroquinolones.

Table 1: Comparative Phototoxicity of Fluoroquinolones in Healthy Subjects

FluoroquinoloneMean Decrease in Delayed-Reaction MED (24h) at 335 ± 30 nm vs. Placebo (%)Mean Decrease in Delayed-Reaction MED (24h) at 365 ± 30 nm vs. Placebo (%)
Trovafloxacin18.9943.66
Ciprofloxacin53.7761.53
Lomefloxacin64.1375.81

Source: Adapted from Ferguson, J. & Walker, D. (1999). A comparison of the photosensitizing potential of trovafloxacin with that of other quinolones in healthy subjects.[9]

Table 2: Comparative Cardiotoxicity of Fluoroquinolones (Action Potential Duration)

Fluoroquinolone (100 μM)Prolongation of Action Potential Duration (%)
Sparfloxacin13 - 40
Grepafloxacin13 - 40
Moxifloxacin13 - 40
Gatifloxacin13 - 40
Ciprofloxacin0.6 - 3.3
Trovafloxacin 0.6 - 3.3
Levofloxacin0.6 - 3.3

Source: Adapted from Iannini, P. B. (2007). Cardiotoxicity of fluoroquinolones.[11]

Table 3: Comparative In Vitro Cytotoxicity of Fluoroquinolones on Tendon Cells (72h exposure)

Fluoroquinolone (1 mM)Decrease in Redox Status (%)
Pefloxacin80
Ciprofloxacin62
Ofloxacin30
Levofloxacin22

Source: Adapted from E. L. et al. (2004). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress.[18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative toxicity research of trovafloxacin.

Protocol 1: In Vivo Assessment of Phototoxicity in Healthy Human Subjects

Objective: To compare the photosensitizing potential of trovafloxacin with other fluoroquinolones.

Methodology:

  • Subject Recruitment: Recruit healthy male subjects (age range 19-45 years).

  • Randomization: Randomize subjects into treatment groups to receive a 7-day course of:

    • Trovafloxacin (200 mg once daily)

    • Ciprofloxacin (500 mg twice daily)

    • Lomefloxacin (400 mg once daily)

    • Placebo (twice daily)

  • Minimal Erythema Dose (MED) Assessment:

    • Use a monochromator to determine the MED at baseline (before drug administration) and on day 5 of treatment.

    • Assess MED at wavelengths of 305 ± 5, 335 ± 30, 365 ± 30, 400 ± 30, and 430 ± 30 nm.

    • Record both immediate reaction MEDs and delayed-reaction MEDs (at 24 hours post-irradiation).

  • Data Analysis: Calculate the mean percentage decrease in delayed-reaction MED from baseline to day 5 for each treatment group and compare the results.

  • Follow-up: Monitor subjects for the resolution of any erythema and confirm the return of MED values to baseline levels after drug cessation.

Source: Based on the methodology described in Ferguson, J. & Walker, D. (1999).[9]

Protocol 2: In Vitro Assessment of Hepatotoxicity in a Human Microphysiological Liver Model

Objective: To investigate the drug-induced liver toxicity of trovafloxacin in comparison to a less toxic fluoroquinolone like levofloxacin.

Methodology:

  • Model Assembly:

    • Utilize a three-dimensional microphysiological model of the human liver.

    • The model should contain expandable human liver sinusoidal endothelial cells, monocyte-derived macrophages, and differentiated HepaRG cells.

  • Drug Treatment:

    • Expose the liver models to clinically relevant concentrations of trovafloxacin and levofloxacin.

  • Toxicity Assessment:

    • Hepatocellular and Vascular Toxicity: Assess cellular injury and vascular damage through appropriate imaging and cell viability assays.

    • Pro-inflammatory Cytokine Release: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8, IL-18) in the culture supernatant using ELISA or multiplex assays.[3]

    • Mitochondrial Function: Evaluate mitochondrial ROS formation using fluorescent probes and assess hepatic glutathione depletion using biochemical assays.[2][4]

  • Data Analysis: Compare the dose-dependent effects of trovafloxacin and levofloxacin on the measured toxicity endpoints.

Source: Based on the methodology described in Raasch, M. et al. (2023).[2][3][4]

Protocol 3: In Vitro Assessment of Cardiotoxicity using Isolated Ventricular Myocytes

Objective: To compare the effects of different fluoroquinolones on the action potential duration (APD) of cardiac myocytes.

Methodology:

  • Cell Isolation: Isolate right ventricular myocytes from a suitable animal model (e.g., guinea pig).

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record action potentials from individual myocytes.

  • Drug Application:

    • Perfuse the isolated myocytes with a control solution and then with solutions containing different fluoroquinolones (e.g., trovafloxacin, sparfloxacin, ciprofloxacin, levofloxacin) at a concentration of 100 μM.

  • APD Measurement:

    • Measure the action potential duration at 90% repolarization (APD90) before and after drug application.

  • Data Analysis: Calculate the percentage prolongation of the APD for each fluoroquinolone and compare the results.

Source: Based on the methodology described in Iannini, P. B. (2007).[11]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows involved in the comparative toxicity research of trovafloxacin.

Trovafloxacin_Hepatotoxicity_Pathway Trovafloxacin Trovafloxacin (Cyclopropylamine Moiety) P450_MPO Cytochrome P450 Myeloperoxidase (MPO) Trovafloxacin->P450_MPO Oxidation Reactive_Metabolite Reactive α,β-unsaturated Aldehyde P450_MPO->Reactive_Metabolite Protein_Adducts Hepatic Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding Cellular_Damage Hepatocellular Damage & Stress Protein_Adducts->Cellular_Damage Immune_Response Immune System Activation Cellular_Damage->Immune_Response Release of DAMPs DILI Drug-Induced Liver Injury (DILI) Cellular_Damage->DILI Immune_Response->DILI LPS LPS (Inflammatory Stress) LPS->Immune_Response Exacerbates

Caption: Proposed metabolic pathway for trovafloxacin-induced hepatotoxicity.

Comparative_Phototoxicity_Workflow Start Recruit Healthy Volunteers Randomization Randomize into 4 Groups: Trovafloxacin, Ciprofloxacin, Lomefloxacin, Placebo Start->Randomization Baseline_MED Baseline MED Measurement (Day 0) Randomization->Baseline_MED Dosing 7-Day Dosing Period Baseline_MED->Dosing Day5_MED MED Measurement (Day 5) Dosing->Day5_MED Comparison Compare % Decrease in Delayed-Reaction MED Day5_MED->Comparison Follow_up Follow-up for Resolution Comparison->Follow_up

Caption: Experimental workflow for comparative phototoxicity studies in humans.

Fluoroquinolone_Cardiotoxicity_Mechanism Fluoroquinolones Fluoroquinolones (e.g., Moxifloxacin) IKr_Channel Cardiac IKr (hERG) Potassium Channel Fluoroquinolones->IKr_Channel Inhibition Block Blockade of K+ Efflux IKr_Channel->Block APD_Prolongation Action Potential Duration (APD) Prolongation Block->APD_Prolongation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation TdP Torsades de Pointes (TdP) QT_Prolongation->TdP Low_Risk_FQs Lower Risk FQs (Trovafloxacin, Ciprofloxacin) Low_Risk_FQs->IKr_Channel Weaker Inhibition

Caption: General mechanism of fluoroquinolone-induced cardiotoxicity.

References

Troubleshooting & Optimization

Mitigating Trovafloxacin mesylate-induced cytotoxicity in primary hepatocyte cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trovafloxacin (TVX) mesylate-induced cytotoxicity in primary hepatocyte cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Trovafloxacin (TVX)-induced hepatotoxicity?

A1: Trovafloxacin-induced hepatotoxicity is multifactorial and not caused by a single mechanism. Key contributing factors include:

  • Mitochondrial Dysfunction: TVX impairs mitochondrial function, leading to the formation of mitochondrial reactive oxygen species (ROS) and peroxynitrite stress.[1][2][3] This disrupts critical mitochondrial enzymes and depletes hepatic glutathione, a key antioxidant.[1][2]

  • Oxidative Stress: The cyclopropylamine moiety of TVX can be bioactivated by P450 enzymes, leading to the formation of reactive intermediates that cause oxidative stress.[4]

  • Inflammatory Sensitization: TVX sensitizes hepatocytes to the cytotoxic effects of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5][6] In the presence of even non-toxic levels of TNF-α, TVX can trigger a synergistic cytotoxic response leading to apoptosis.[7][8]

  • Signaling Pathway Dysregulation: The combination of TVX and TNF-α leads to prolonged activation of stress-activated protein kinases like JNK and ERK, which promotes apoptosis through caspase-9 and caspase-3 activation.[6][7][9]

Q2: Why am I not observing cytotoxicity after treating primary hepatocytes with Trovafloxacin alone?

A2: This is a common and expected finding. In many in vitro systems, including primary hepatocytes and HepG2 cells, TVX alone does not cause significant cell death at clinically relevant concentrations.[6][7] The hepatotoxic effects are typically unmasked in the presence of a secondary inflammatory stressor, such as lipopolysaccharide (LPS) or TNF-α.[5][10] If your experimental goal is to study TVX-induced injury, consider co-treatment with a pro-inflammatory agent.

Q3: What is the role of TNF-α in TVX-induced cytotoxicity?

A3: TNF-α is a critical mediator in the pathogenesis of TVX-induced liver injury. While neither TVX nor TNF-α alone may be significantly toxic at certain concentrations, their combination leads to a synergistic induction of apoptosis.[7] TVX appears to sensitize hepatocytes to TNF-α-induced cell death signaling pathways, leading to prolonged JNK activation, DNA damage, and caspase activation.[6][7] TVX can also prolong the presence of TNF-α in plasma in animal models, enhancing its inflammatory and cell death signaling.[8]

Q4: Are there any potential strategies to mitigate TVX-induced cytotoxicity in my cultures?

A4: Yes, based on the known mechanisms, several strategies can be explored:

  • Antioxidant Treatment: Since oxidative stress and mitochondrial ROS formation are key mechanisms, co-treatment with antioxidants may be protective.[1][2] Compounds like N-acetylcysteine (a glutathione precursor), L-ascorbic acid, or α-lipoic acid could be investigated.[11]

  • Inhibition of Stress Kinases: The cytotoxicity of the TVX/TNF-α combination is dependent on the prolonged activation of JNK.[7][12] Using a selective JNK inhibitor, such as SP600125, has been shown to attenuate the cytotoxic effect.[7]

  • Caspase Inhibition: The final cell death pathway is apoptosis mediated by caspases. A pan-caspase inhibitor, such as Z-VAD-FMK, can completely abrogate TVX/TNF-α-induced cytotoxicity.[7][13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High baseline mortality in control (vehicle-treated) hepatocyte cultures. 1. Improper Thawing: Incorrect technique can lyse cells.[14] 2. Suboptimal Culture Conditions: Incorrect media, coating, or seeding density.[14][15] 3. Rough Handling: Excessive force during centrifugation or resuspension.[14]1. Follow a validated thawing protocol strictly (e.g., rapid thaw in a 37°C water bath, immediate dilution in warm medium).[16] 2. Ensure plates are properly coated (e.g., Collagen Type I), use a recommended medium, and seed at the correct density (e.g., 0.07 x 10⁶ viable cells/well for a 96-well plate).[15][16] 3. Centrifuge at a low speed (e.g., 100 x g for 10 minutes) and resuspend the cell pellet by gentle pipetting.[15]
No significant cytotoxicity observed with TVX/TNF-α co-treatment. 1. Sub-optimal TVX/TNF-α Concentrations: The concentrations may be too low to induce a synergistic effect. 2. Poor Cell Health: Hepatocytes may have lost metabolic competence or signaling capacity. 3. Incorrect Timing: Cytotoxicity may develop at later time points.1. Perform a dose-response titration for both TVX (e.g., 5-20 µM) and TNF-α (e.g., 4-10 ng/mL) to find optimal concentrations for synergy.[7][9] 2. Assess the health of your cultures before the experiment. Ensure they form a confluent monolayer and exhibit typical hepatocyte morphology.[14] Do not culture for more than five days.[14] 3. Run a time-course experiment. Significant cytotoxicity often appears between 8 and 24 hours after co-treatment.[7]
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells plated per well.[14] 2. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly. 3. Compound Precipitation: TVX mesylate may precipitate at high concentrations or in certain media.1. Ensure the hepatocyte suspension is homogenous before and during plating. Gently swirl the suspension between pipetting. 2. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity. 3. Visually inspect the wells after dosing for any signs of precipitation. While TVX is generally soluble, ensure your stock solution and final concentrations are appropriate for your chosen culture medium.[16]
Levofloxacin (control compound) is showing toxicity. 1. Contamination: The compound or culture may be contaminated. 2. Extremely High Concentration: Levofloxacin is structurally related but significantly less toxic; however, very high concentrations can induce non-specific toxicity.[2]1. Use a fresh, validated stock of Levofloxacin. Check cultures for signs of bacterial or fungal contamination. 2. Verify your calculations and ensure the final concentration is within the non-toxic range reported in the literature (typically up to 20 µM shows no significant effect).[2][17]

Experimental Protocols

Protocol 1: Thawing and Plating of Cryopreserved Primary Human Hepatocytes
  • Materials:

    • Cryopreserved primary human hepatocytes

    • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)[7]

    • Fetal Bovine Serum (FBS)

    • Collagen I-coated multi-well plates

    • 37°C water bath

    • Sterile centrifuge tubes

  • Methodology:

    • Pre-warm hepatocyte culture medium to 37°C.

    • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath for approximately 90-120 seconds, until only a small ice crystal remains.[16]

    • Immediately transfer the cell suspension into a 50 mL sterile tube containing 49 mL of pre-warmed medium to dilute the cryoprotectant.

    • Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.[15]

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Gently resuspend the pellet in fresh, complete culture medium.

    • Perform a cell count and viability assessment using the trypan blue exclusion method. Viability should be >85%.[7]

    • Seed the hepatocytes onto Collagen I-coated plates at a pre-determined density (e.g., 0.07 x 10⁶ viable cells/well for a 96-well plate).[16]

    • Incubate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell attachment.

    • After attachment, gently aspirate the medium and replace it with fresh, warm medium. For sandwich cultures, an overlay of Matrigel can be added at this stage.[16]

Protocol 2: TVX/TNF-α Co-treatment and Cytotoxicity Assessment (LDH Assay)
  • Materials:

    • Plated primary hepatocytes (from Protocol 1)

    • Trovafloxacin (TVX) mesylate stock solution (in DMSO)

    • Recombinant human TNF-α stock solution

    • Serum-free culture medium

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Methodology:

    • After overnight incubation, replace the culture medium with fresh, serum-free medium and allow the cells to acclimate for 1-2 hours.

    • Prepare 2x concentrated working solutions of TVX and TNF-α in serum-free medium. For example, to achieve a final concentration of 20 µM TVX and 4 ng/mL TNF-α, prepare a solution containing 40 µM TVX and 8 ng/mL TNF-α.

    • Add an equal volume of the 2x working solution to the appropriate wells. For vehicle controls, add medium containing the same final concentration of DMSO (e.g., 0.1%).[13]

    • Include the following control groups: Vehicle only, TVX only, and TNF-α only.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time point (e.g., 24 hours).

    • At the end of the incubation, collect a sample of the cell culture supernatant from each well.

    • Determine LDH activity in the supernatant according to the manufacturer's protocol of the cytotoxicity assay kit.

    • To determine the maximum LDH release, add a lysis buffer (provided in most kits) to a set of control wells 45 minutes before the end of the incubation.

    • Calculate percent cytotoxicity relative to the maximum LDH release control.

Quantitative Data Summary

The following tables summarize typical concentrations and results from Trovafloxacin cytotoxicity studies.

Table 1: Compound Concentrations for In Vitro Hepatotoxicity Studies

CompoundTypical Concentration RangeVehicleReference(s)
Trovafloxacin (TVX)1 µM - 20 µMDMSO[2][7]
Levofloxacin (LVX)1 µM - 20 µMDMSO[2]
TNF-α4 ng/mL - 10 ng/mLPBS[7][9]
Lipopolysaccharide (LPS)50 ng/mLMedia[10]

Table 2: Example Cytotoxicity Data in Co-culture Models

PlatformTreatmentTC₅₀ (Toxic Concentration 50%)Reference
Rat HepatoPac (Hepatocyte/Fibroblast/Kupffer Cell)TVX alone87.29 x Cmax[10][18]
Rat HepatoPacTVX + LPS27.77 x Cmax[10][18]
Human HepatoPacTVX alone92.03 x Cmax[10]
Human HepatoPacTVX + LPS23.15 x Cmax[10]

*Cmax for Trovafloxacin is approximately 4.08 µM.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synergistic cytotoxicity pathway of Trovafloxacin and TNF-α in hepatocytes.

Experimental_Workflow General Workflow for TVX Cytotoxicity Assay cluster_analysis Endpoint Analysis Thaw 1. Thaw & Plate Primary Hepatocytes Attach 2. Allow Attachment (4-24 hours) Thaw->Attach Treat 3. Co-treat with TVX and/or TNF-α Attach->Treat Incubate 4. Incubate (e.g., 24 hours) Treat->Incubate LDH Cytotoxicity Assay (e.g., LDH, ALT) Incubate->LDH Supernatant ATP Viability Assay (e.g., ATP content) Incubate->ATP Cell Lysate Mechanistic Mechanistic Assays (ROS, Caspase, etc.) Incubate->Mechanistic Cell Lysate Data 5. Data Analysis LDH->Data ATP->Data Mechanistic->Data

Caption: A typical experimental workflow for assessing Trovafloxacin cytotoxicity.

Troubleshooting_Flowchart Troubleshooting: No Observed TVX Cytotoxicity Start Start: No Cytotoxicity Observed with TVX CheckInflam Was an inflammatory co-stimulus (e.g., TNF-α, LPS) included? Start->CheckInflam AddInflam Action: Add a co-stimulus. TVX toxicity is often synergy-dependent. CheckInflam->AddInflam No CheckConc Are TVX and TNF-α concentrations within the effective range? CheckInflam->CheckConc Yes End Problem Likely Resolved AddInflam->End TitrateConc Action: Perform a dose-response titration for both agents. CheckConc->TitrateConc No / Unsure CheckTime Was the incubation time sufficient (e.g., 8-24h)? CheckConc->CheckTime Yes TitrateConc->End TimeCourse Action: Perform a time-course experiment. CheckTime->TimeCourse No / Unsure CheckHealth Are control cells healthy? (Morphology, Viability) CheckTime->CheckHealth Yes TimeCourse->End ReviewProtocol Action: Review cell handling and culture protocols. Use a new vial of cells. CheckHealth->ReviewProtocol No CheckHealth->End Yes ReviewProtocol->End

References

Elucidating the molecular mechanisms of Trovafloxacin hepatotoxicity for risk assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and investigate the molecular mechanisms of Trovafloxacin (TVX)-induced hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary hypothesis for Trovafloxacin-induced liver injury?

A1: The leading hypothesis is the "inflammatory stress" or "two-hit" model. This model posits that Trovafloxacin itself is not directly hepatotoxic at therapeutic doses but significantly lowers the threshold for liver injury in the presence of a secondary, often sub-clinical, inflammatory stimulus.[1] This synergy between TVX and an inflammatory event, such as an infection, is thought to underlie the idiosyncratic nature of the observed hepatotoxicity.

Q2: How does Trovafloxacin affect mitochondria in hepatocytes?

A2: Trovafloxacin induces mitochondrial dysfunction through several mechanisms. It can cause mitochondrial peroxynitrite stress, particularly in individuals with pre-existing mitochondrial vulnerabilities.[2][3] This leads to the damage of critical mitochondrial enzymes and can disrupt mitochondrial gene regulation.[2] Furthermore, TVX has been shown to promote the formation of mitochondrial reactive oxygen species (ROS) and deplete hepatic glutathione, contributing to oxidative stress.[4][5]

Q3: What is the role of the immune system in Trovafloxacin hepatotoxicity?

A3: The innate immune system plays a crucial role. Trovafloxacin can enhance the inflammatory response to bacterial components like lipopolysaccharide (LPS) and peptidoglycan-lipoteichoic acid (PGN-LTA).[6] It has been shown to shift liver macrophages towards a pro-inflammatory M1-like phenotype.[7] TVX can also dysregulate the inflammatory response by delaying the recruitment of neutrophils to the liver, an effect linked to the blockade of pannexin 1 hemichannels.[8][9]

Q4: Is metabolic bioactivation of Trovafloxacin a contributing factor to its toxicity?

A4: Yes, metabolic bioactivation is considered a potential mechanism. The cyclopropylamine moiety of Trovafloxacin can be oxidized by cytochrome P450 enzymes and myeloperoxidase to form reactive intermediates.[10][11] These reactive metabolites have the potential to form covalent adducts with hepatic proteins, leading to cellular damage.[11]

Q5: What cell death pathways are activated by Trovafloxacin?

A5: In the presence of an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α), Trovafloxacin can induce apoptosis in hepatocytes.[12] This process is dependent on the activation of caspases and involves the prolonged activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[12]

Troubleshooting Guides

Problem: Inconsistent hepatotoxicity in animal models treated with Trovafloxacin alone.

  • Possible Cause: Trovafloxacin-induced hepatotoxicity is often idiosyncratic and requires an inflammatory co-stimulus to manifest in animal models.[1] Healthy rodents typically do not develop liver injury from TVX alone.[2]

  • Troubleshooting Steps:

    • Introduce an Inflammatory Co-stimulus: Co-administer a non-hepatotoxic dose of an inflammatory agent like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[1][8] The timing of administration is critical; typically, TVX is given 3 hours before the inflammatory stimulus.[6]

    • Use a Susceptible Animal Model: Consider using models with underlying mitochondrial dysfunction, such as mice heterozygous for mitochondrial superoxide dismutase (Sod2+/-), as they are more susceptible to TVX-induced mitochondrial stress.[2]

    • Verify Drug Formulation and Administration: Ensure proper formulation and administration of alatrofloxacin, the prodrug of TVX, for in vivo studies.

Problem: Difficulty in detecting reactive metabolites of Trovafloxacin in vitro.

  • Possible Cause: The reactive intermediates of Trovafloxacin are likely unstable and require specific conditions for their generation and detection.

  • Troubleshooting Steps:

    • Utilize Appropriate Enzyme Systems: Incubate Trovafloxacin with liver microsomes (for P450-mediated metabolism) or with myeloperoxidase in the presence of a chloride source.[10][11]

    • Employ Trapping Agents: Use nucleophilic trapping agents, such as glutathione or N-acetylcysteine, to form stable adducts with the reactive metabolites for easier detection by LC-MS/MS.

    • Optimize Incubation Conditions: Ensure optimal pH, temperature, and cofactor concentrations for the enzymatic reactions.

Quantitative Data Summary

Table 1: In Vivo Effects of Trovafloxacin in Combination with Inflammatory Stimuli

ParameterVehicle/VehicleTrovafloxacin AloneInflammatory Stimulus AloneTrovafloxacin + Inflammatory StimulusReference
ALT (IU/L) BaselineNo significant increaseNo significant increaseSignificant increase[1]
Hepatic Necrosis NoneNoneNoneMidzonal or Centrilobular[1][6]
Plasma TNF-α (pg/mL) BaselineNo significant increaseTransient increaseProlonged and enhanced increase[13]
Hepatic PMN Accumulation BaselineNo significant increaseModerate increaseSignificant increase[6]

Table 2: In Vitro Effects of Trovafloxacin on Hepatocytes

ParameterControlTrovafloxacin (20µM)TNF-α (4 ng/mL)Trovafloxacin + TNF-αReference
Cell Viability (%) 100~95~90~50[12]
Caspase-3/7 Activity BaselineSlight increaseModerate increaseSignificant increase[12]
Mitochondrial ROS BaselineIncreasedNo significant changeSynergistic increase[4]
Cellular Glutathione 100%DecreasedNo significant changeSignificant decrease[4]

Experimental Protocols

Protocol 1: In Vivo Mouse Model of Trovafloxacin/LPS-Induced Hepatotoxicity

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Trovafloxacin Administration: Administer Trovafloxacin (typically as its prodrug, alatrofloxacin) via oral gavage or intraperitoneal injection at a dose that does not independently cause liver injury (e.g., 30-150 mg/kg).

  • LPS Administration: Three hours after Trovafloxacin administration, inject a non-hepatotoxic dose of lipopolysaccharide (LPS) from E. coli (e.g., 1-5 mg/kg) intraperitoneally.[6]

  • Sample Collection: At various time points post-LPS injection (e.g., 4, 6, 8 hours), collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).

  • Tissue Collection: Perfuse the liver with saline and collect sections for histology (H&E staining) and for molecular analyses (e.g., RNA extraction for gene expression, protein extraction for western blotting).

Protocol 2: In Vitro Assessment of Trovafloxacin/TNF-α-Induced Apoptosis in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction). Once confluent, treat cells with Trovafloxacin (e.g., 20 µM) and/or human recombinant TNF-α (e.g., 4 ng/mL).[12]

  • Viability Assay: After 24 hours of treatment, assess cell viability using a standard assay such as the MTT or LDH release assay.

  • Apoptosis Assay:

    • Caspase Activity: Measure caspase-3/7 activity using a luminescent or fluorescent substrate-based assay.

    • Annexin V/Propidium Iodide Staining: Stain cells with Annexin V-FITC and propidium iodide and analyze by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Western Blot Analysis: Lyse cells and perform western blotting to analyze the expression and activation of key signaling proteins such as JNK, phospho-JNK, and cleaved caspases.

Visualizations

Trovafloxacin_Hepatotoxicity_Pathway cluster_initiators Initiating Factors cluster_mechanisms Molecular Mechanisms cluster_outcome Cellular Outcome TVX Trovafloxacin Mito_Stress Mitochondrial Stress (ROS, Peroxynitrite) TVX->Mito_Stress Immune_Mod Immune Modulation (M1 Macrophage, Neutrophil Dysfunction) TVX->Immune_Mod Bioactivation Metabolic Bioactivation (Reactive Metabolites) TVX->Bioactivation Inflammation Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammation->Immune_Mod Signaling Stress Signaling (JNK Activation) Inflammation->Signaling Mito_Stress->Signaling Immune_Mod->Signaling Cytokine Release Apoptosis Hepatocyte Apoptosis Bioactivation->Apoptosis Protein Adducts Signaling->Apoptosis Caspase Activation Injury Liver Injury Apoptosis->Injury Experimental_Workflow_In_Vivo cluster_analysis Analysis start Start: C57BL/6 Mice tvx_admin Administer Trovafloxacin (e.g., 150 mg/kg, p.o.) start->tvx_admin wait Wait 3 hours tvx_admin->wait lps_admin Administer LPS (e.g., 2.5 mg/kg, i.p.) wait->lps_admin timepoints Time Points (4, 6, 8 hours) lps_admin->timepoints blood Blood Collection: Serum ALT, Cytokines timepoints->blood liver Liver Collection: Histology (H&E), Molecular Analysis timepoints->liver TNF_JNK_Apoptosis_Pathway TVX Trovafloxacin Mito Mitochondria TVX->Mito ROS TNF TNF-α TNFR TNFR1 TNF->TNFR JNK JNK TNFR->JNK Signal Transduction Mito->JNK Prolonged Activation pJNK p-JNK (Active) JNK->pJNK Caspases Caspases pJNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Navigating the Challenges of Trovafloxacin Mesylate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China - Researchers and drug development professionals frequently encounter challenges with the poor aqueous solubility of Trovafloxacin mesylate, a potent fluoroquinolone antibiotic. To address these experimental hurdles, this technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible results in a laboratory setting.

This compound's solubility is notably pH-dependent, exhibiting a "U-shaped" curve with its lowest solubility observed around a neutral pH of 7.[1] This characteristic is a critical consideration for researchers preparing solutions for in vitro experiments, particularly in standard cell culture media buffered at physiological pH.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound varies significantly with pH. While its solubility in water can be as high as 23 g/L, this results in an acidic solution with a pH of approximately 3.5.[1] At physiological pH (~7.4), the solubility dramatically decreases to around 15 mg/L.[1] For practical laboratory purposes, some suppliers report a solubility of approximately 20 mg/mL in water, though this may require pH adjustment or sonication to achieve.[2][3]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of approximately 25 mg/mL to over 100 mg/mL.[2] It is advisable to use freshly opened, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[4]

Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous cell culture medium. Why is this happening and how can I prevent it?

A3: This is a common issue due to the low solubility of this compound at the neutral pH of most cell culture media. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution. To prevent this, a step-wise dilution approach is recommended. First, dilute the DMSO stock with more DMSO to a lower concentration before adding it to the aqueous medium.[3] Additionally, ensuring the final DMSO concentration in the cell culture medium is low (typically <0.5%) is crucial to avoid solvent-induced cell toxicity.[5] For particularly problematic cases, using co-solvents in the final formulation may be necessary (see Experimental Protocols).

Q4: How should I store my this compound solutions?

A4: this compound powder should be stored at -20°C for long-term stability (≥4 years).[2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is not recommended to store aqueous solutions for more than one day due to potential instability and precipitation.[2] Always protect solutions from light.

Quantitative Data Summary

PropertyValueReference(s)
Chemical Formula C₂₀H₁₅F₃N₄O₃ • CH₄SO₃[2]
Molecular Weight 512.5 g/mol [2]
Solubility in DMSO ~25 - 120 mg/mL[2][3]
Solubility in Water 23 g/L (at pH 3.5)[1]
~20 mg/mL (requires sonication/pH adjustment)[2]
Solubility at Physiological pH (~7.4) 15 mg/L[1]
pKa (Carboxylic Acid) 5.87[1]
pKa (Amino Group) 8.09[1]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Precipitate forms in stock solution (DMSO) - DMSO has absorbed moisture.- Concentration is too high for the storage temperature.- Use fresh, anhydrous DMSO.- Gently warm the solution and/or sonicate to redissolve.- Store aliquots at -80°C to minimize freeze-thaw cycles.
Precipitate forms upon dilution in aqueous buffer/media - Poor solubility at neutral pH.- Rapid change in solvent polarity.- High final concentration.- Perform a serial dilution of the DMSO stock in DMSO first before adding to the aqueous solution.- Ensure the final DMSO concentration in the media is low (<0.5%).- Prepare the working solution fresh for each experiment.- Consider using a co-solvent formulation (see Protocol 2).
Inconsistent experimental results - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Visually inspect solutions for any particulate matter before use.- Prepare fresh working solutions for each experiment from a frozen DMSO stock.- Protect solutions from light.
Cell toxicity observed at expected non-toxic doses - High concentration of DMSO in the final working solution.- Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically <0.5%).- Include a vehicle control (media with the same final DMSO concentration) in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 20 mM in DMSO): a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 20 mM concentration. c. Vortex and/or gently warm the solution (up to 37°C) until the powder is completely dissolved. Visually inspect for any remaining particulates. d. Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 20 µM in Cell Culture Medium): a. Thaw a single aliquot of the 20 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in your cell culture medium. For example, to make a 20 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 20 mM stock to 999 µL of cell culture medium). c. Mix thoroughly by gentle pipetting or vortexing. d. Use the working solution immediately. Do not store aqueous working solutions.

Protocol 2: Co-solvent Formulation for Improved Aqueous Solubility

For experiments requiring higher concentrations of this compound in an aqueous environment where precipitation is a significant issue, a co-solvent system can be employed.

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

Procedure: This protocol is adapted from a general method for poorly soluble drugs and should be optimized for your specific experimental needs.[2]

  • In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a final Trovafloxacin concentration of 2.08 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Use this solution immediately after preparation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanisms of action of this compound and a general workflow for preparing solutions.

Trovafloxacin_DNA_Gyrase_TopoIV_Inhibition cluster_bacterium Bacterial Cell cluster_gyrase_inhibition Inhibition of DNA Gyrase cluster_topoiv_inhibition Inhibition of Topoisomerase IV Replication_Fork DNA Replication Fork Supercoiled_DNA Positively Supercoiled DNA (ahead of fork) Replication_Fork->Supercoiled_DNA generates DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase is substrate for Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils to relax Gyrase_DNA_Complex Gyrase-DNA Complex Replication_Continues Replication Continues Relaxed_DNA->Replication_Continues Trovafloxacin Trovafloxacin Cleaved_Complex Stabilized Cleavage Complex Trovafloxacin->Cleaved_Complex stabilizes Cleaved_Complex_Topo Stabilized Cleavage Complex Trovafloxacin->Cleaved_Complex_Topo stabilizes Gyrase_DNA_Complex->Cleaved_Complex DNA_Breaks Double-Strand DNA Breaks Cleaved_Complex->DNA_Breaks prevents re-ligation Cell_Death_Gyrase Bacterial Cell Death DNA_Breaks->Cell_Death_Gyrase Decatenation Separation of Daughter Chromosomes Topo_IV Topoisomerase IV Topo_IV->Decatenation decatenates TopoIV_DNA_Complex TopoIV-DNA Complex Catenated_DNA Interlinked (Catenated) Daughter Chromosomes Catenated_DNA->Topo_IV is substrate for Replication_Completion Completion of Replication Replication_Completion->Catenated_DNA TopoIV_DNA_Complex->Cleaved_Complex_Topo Decatenation_Blocked Decatenation Blocked Cleaved_Complex_Topo->Decatenation_Blocked prevents re-ligation Cell_Death_Topo Bacterial Cell Death Decatenation_Blocked->Cell_Death_Topo

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Trovafloxacin.

Trovafloxacin_Pannexin1_Inhibition cluster_cell Apoptotic Cell cluster_inhibition_effect Effect of Trovafloxacin Inhibition Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Staurosporine) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation PANX1_Channel_Open PANX1 Channel (Open State) Caspase_Activation->PANX1_Channel_Open cleaves C-terminus, opening channel PANX1_Channel_Closed Pannexin 1 (PANX1) Channel (Closed State) ATP_Release ATP Release ('Find-me' signal) PANX1_Channel_Open->ATP_Release ATP_Release_Blocked ATP Release Blocked Phagocyte_Recruitment Phagocyte Recruitment ATP_Release->Phagocyte_Recruitment Trovafloxacin Trovafloxacin Trovafloxacin->PANX1_Channel_Open blocks channel Dysregulated_Fragmentation Dysregulated Apoptotic Cell Fragmentation ATP_Release_Blocked->Dysregulated_Fragmentation

Caption: Inhibition of Pannexin 1 (PANX1) Channel by Trovafloxacin during Apoptosis.

Trovafloxacin_Solution_Workflow start This compound (Powder) dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso stock_solution High Concentration Stock Solution (e.g., 20 mM) dissolve_dmso->stock_solution aliquot Aliquot for Single Use stock_solution->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute working_solution Final Working Solution (e.g., 20 µM) dilute->working_solution precipitation_risk Precipitation Risk dilute->precipitation_risk use_immediately Use Immediately in Experiment working_solution->use_immediately troubleshoot Troubleshooting: - Slower addition - Gentle mixing - Use co-solvents precipitation_risk->troubleshoot

Caption: Experimental Workflow for Preparing this compound Solutions.

References

Technical Support Center: Refining In Vitro 3D Liver Models for Trovafloxacin Adverse Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro 3D liver models to investigate the adverse effects of Trovafloxacin.

Frequently Asked Questions (FAQs)

Q1: Why are 3D liver models preferred over 2D cultures for studying Trovafloxacin-induced liver injury?

A1: 3D liver models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D monocultures. They better recapitulate the complex cell-cell and cell-matrix interactions of the native liver, which are crucial for maintaining hepatocyte function and metabolic capacity over longer periods.[1][2][3][4] This extended functionality is essential for studying chronic and recurring liver damage that can be induced by drugs like Trovafloxacin.[1] Studies have shown that 3D models can have greater sensitivity in detecting the toxicity of known hepatotoxic compounds at clinically relevant concentrations.[3][5][6]

Q2: What is the proposed mechanism of Trovafloxacin-induced liver injury that I should be trying to model?

A2: Trovafloxacin-induced liver injury is considered idiosyncratic and is often linked to an inflammatory response. A key mechanism involves the sensitization of hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[7][8][9][10] Trovafloxacin can enhance the inflammatory response to bacterial components like lipopolysaccharide (LPS), leading to increased TNF-α production.[8][11] It has also been shown to impair the clearance of TNF-α, prolonging its cytotoxic signaling.[9][10] Additionally, the formation of reactive metabolites of Trovafloxacin can cause cellular stress and activate inflammasomes, further contributing to the inflammatory cascade.[12][13] Some studies also point to mitochondrial dysfunction as a contributing factor.[14]

Q3: What cell types should I include in my 3D liver model to effectively study Trovafloxacin's toxicity?

A3: While hepatocyte monocultures can be used, co-cultures that include non-parenchymal cells are generally recommended to better model the inflammatory component of Trovafloxacin-induced liver injury. The inclusion of Kupffer cells (liver-resident macrophages) is particularly important as they are a major source of inflammatory cytokines like TNF-α.[8][15][16] Co-cultures of hepatocytes and Kupffer cells can recapitulate the inflammatory response when stimulated with endotoxins like LPS.[15][16] Some advanced models also incorporate liver sinusoidal endothelial cells (LSECs) and hepatic stellate cells to create a more organotypic microenvironment.[17][18][19]

Q4: What are the key endpoints and biomarkers to measure when assessing Trovafloxacin's toxicity in 3D liver models?

A4: A multi-parametric approach is recommended. Key endpoints include:

  • Cell Viability: Assessed by measuring intracellular ATP levels (e.g., CellTiter-Glo® 3D assay).[20][21]

  • Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) into the culture supernatant.[17][22]

  • Inflammatory Response: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium using methods like ELISA or multiplex bead arrays.[23][24][25]

  • Mitochondrial Function: Assessment of mitochondrial membrane potential (e.g., using TMRE staining) and reactive oxygen species (ROS) production.[11][17][26]

  • Apoptosis: Detection of caspase activation (e.g., caspase-3/7 activity).[27]

  • Cholestasis: Evaluation of bile salt export pump (BSEP) inhibition, which can be assessed by imaging the transport of fluorescently labeled bile acids.[13][28][29]

Troubleshooting Guides

Spheroid Formation and Culture
Problem Possible Causes Solutions
Poor or no spheroid formation Low cell viability post-thaw.Ensure rapid thawing of cryopreserved hepatocytes and use of a high-viability recovery medium.[30] Perform a trypan blue exclusion assay to confirm viability is >75%.
Incorrect seeding density.Optimize cell seeding density. Typically, 1,000 to 5,000 cells per well in a 96-well ULA plate is recommended.[1][31]
Disturbance of plates during initial aggregation.After seeding, centrifuge the plate at a low speed (e.g., 100 x g for 2 minutes) to facilitate cell aggregation at the bottom of the well.[1][7] Avoid disturbing the plates for the first 3-5 days.[2]
Inappropriate culture medium.Use a specialized spheroid formation medium, which may require serum supplementation (e.g., 10-20% FBS) during the initial formation phase.[31]
Spheroids are loose and not compact Insufficient cell-cell adhesion.Ensure the use of ultra-low attachment (ULA) plates to promote cell-cell aggregation over cell-surface attachment.[1][31]
Sub-optimal culture conditions.Maintain a stable incubator environment (37°C, 5% CO2).[7] For co-cultures, optimize the cell ratios.[8][12]
High variability in spheroid size Inconsistent cell seeding.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between seeding wells.
Edge effects in the culture plate.To minimize evaporation from outer wells, which can affect spheroid formation, fill the outer wells with sterile medium or water.[31]
Necrotic cores in spheroids Spheroids are too large, leading to oxygen and nutrient diffusion limitations.Reduce the initial cell seeding density to form smaller spheroids. Spheroid diameters should ideally be kept below 400-500 µm to avoid hypoxia.[31][32]
Co-Culture Models
Problem Possible Causes Solutions
Low viability of Kupffer cells in co-culture Inappropriate culture medium for both cell types.Use a co-culture medium that supports the viability and function of both hepatocytes and Kupffer cells. This may require optimization.
Glucocorticoids in the medium suppressing Kupffer cell function.Dexamethasone, often used in hepatocyte culture, can suppress inflammatory responses. Consider reducing or removing dexamethasone from the medium when studying inflammatory-mediated toxicity.[15]
Inconsistent inflammatory response to Trovafloxacin Variation in Kupffer cell to hepatocyte ratio.Optimize the ratio of Kupffer cells to hepatocytes. Ratios from 1:2 to 1:8 (Kupffer cell:hepatocyte) have been reported to be effective.[8][15][16]
Low or variable activation of Kupffer cells.Ensure that the Kupffer cells are responsive to inflammatory stimuli. This can be tested by treating the co-cultures with a low dose of LPS and measuring cytokine release.[16]
Assay-Specific Issues
Problem Possible Causes Solutions
High background in viability/cytotoxicity assays Incomplete cell lysis in 3D spheroids.Use a lysis buffer specifically designed for 3D cell cultures that can effectively penetrate the spheroid structure.[20] Vigorous mixing or shaking may be required.[20]
Interference from culture medium components.When possible, perform assays in a simplified buffer or medium to reduce background signal.
Low signal for cytokine measurements Insufficient number of cytokine-producing cells.Ensure an adequate number of Kupffer cells are present in the co-culture and that they are functional.
Cytokine degradation.Collect culture supernatants at optimal time points and store them properly (e.g., at -80°C) until analysis. Include protease inhibitors if degradation is suspected.
Difficulty in assessing mitochondrial function in spheroids Poor penetration of fluorescent dyes.Optimize staining protocols for 3D structures, which may require longer incubation times or higher dye concentrations. Confocal microscopy can be beneficial for imaging within the spheroid.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating Trovafloxacin toxicity in 3D liver models.

Table 1: Trovafloxacin vs. Levofloxacin Cytotoxicity in 3D Liver Models

Model SystemDrugEndpointIC50 / Effect ConcentrationReference
Bioprinted 3D Primary Liver TissueTrovafloxacinATP reductionSignificant toxicity at ≤ 4 µM[5][6]
Bioprinted 3D Primary Liver TissueLevofloxacinATP reductionNo significant toxicity observed[5][6]
3D Microphysiological Liver ModelTrovafloxacinReduced viabilitySignificant toxicity at 10-20 µM[17][22]
3D Microphysiological Liver ModelLevofloxacinReduced viabilityNo significant toxicity observed[17][22]
3D Spheroid Co-culture (Hepatocytes + Kupffer cells)TrovafloxacinIncreased cytotoxicityPotentiated toxicity with Kupffer cells[15]

Table 2: Inflammatory Response to Trovafloxacin in 3D Liver Models

Model SystemTreatmentMeasured CytokinesObservationReference
3D Microphysiological Liver ModelTrovafloxacin (10-20 µM)Pro-inflammatory cytokinesIncreased release of inflammatory cytokines[17][22]
3D Spheroid Co-culture (PHH + KCs)Trovafloxacin + LPSIL-6Potentiated IL-6 secretion[15]

Experimental Protocols

Protocol 1: Formation of Primary Human Hepatocyte Spheroids

Materials:

  • Cryopreserved primary human hepatocytes (spheroid-qualified)

  • Hepatocyte thawing medium

  • Hepatocyte plating/spheroid formation medium (e.g., William's E Medium with supplements and 10% FBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

Procedure:

  • Pre-warm thawing and plating media to 37°C.

  • Rapidly thaw the vial of hepatocytes in a 37°C water bath until a small ice crystal remains.

  • Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.

  • Centrifuge at 100 x g for 10 minutes at room temperature.

  • Gently aspirate the supernatant and resuspend the cell pellet in plating/spheroid formation medium.

  • Perform a cell count and viability assessment using trypan blue. Viability should be ≥75%.

  • Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^4 to 5 x 10^4 cells/mL) in plating medium.

  • Dispense 100 µL of the cell suspension into each well of the ULA plate (for 1,000 to 5,000 cells/well).

  • Centrifuge the plate at 100 x g for 2 minutes to facilitate cell aggregation.

  • Incubate at 37°C and 5% CO2. Do not disturb the plate for the first 3-5 days.

  • Spheroids should form within 4-7 days.

  • After spheroid formation, perform half-media changes every 2-3 days with maintenance medium (typically serum-free).

Protocol 2: ATP-Based Viability Assay for 3D Spheroids

Materials:

  • 3D liver spheroids in a 96-well ULA plate

  • Trovafloxacin and vehicle control (e.g., DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled 96-well assay plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of Trovafloxacin in culture medium.

  • Carefully remove a portion of the medium from the spheroid-containing wells and add the Trovafloxacin dilutions or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Equilibrate the assay plate and CellTiter-Glo® 3D reagent to room temperature.

  • Carefully remove as much medium as possible from the wells without disturbing the spheroids.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the remaining medium volume in each well.

  • Mix vigorously on a plate shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Measure luminescence using a plate reader.

Visualizations

Signaling Pathway

Trovafloxacin_TNF_alpha_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Trovafloxacin Trovafloxacin TNFR1 TNFR1 Trovafloxacin->TNFR1 Sensitizes TNF_alpha TNF_alpha TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits Caspase8 Caspase8 TRADD->Caspase8 Activates NF_kB_Activation NF_kB_Activation TRADD->NF_kB_Activation Leads to Caspase3_7 Caspase3_7 Caspase8->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Pro_inflammatory_Genes Pro_inflammatory_Genes NF_kB_Activation->Pro_inflammatory_Genes Induces

Caption: Trovafloxacin sensitizes hepatocytes to TNF-α-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Thaw and Culture Primary Hepatocytes (and Kupffer Cells) Spheroid_Formation Seed cells in ULA plate for Spheroid Formation (4-7 days) Cell_Culture->Spheroid_Formation Drug_Exposure Expose Spheroids to Trovafloxacin / Levofloxacin (24-72 hours) Spheroid_Formation->Drug_Exposure Viability_Assay ATP Assay (e.g., CellTiter-Glo 3D) Drug_Exposure->Viability_Assay Cytotoxicity_Assay LDH / ALT Release Drug_Exposure->Cytotoxicity_Assay Inflammation_Assay Cytokine Measurement (ELISA / Multiplex) Drug_Exposure->Inflammation_Assay Mechanistic_Assays Mitochondrial Function, Caspase Activity Drug_Exposure->Mechanistic_Assays

Caption: Workflow for assessing Trovafloxacin toxicity in 3D liver models.

Troubleshooting Logic

Troubleshooting_Logic Start Start Problem Problem Spheroids not forming Start->Problem:f0 Cause1 Possible Cause Low Cell Viability Problem:f1->Cause1:f0 Cause2 Possible Cause Incorrect Seeding Density Problem:f1->Cause2:f0 Cause3 Possible Cause Plate Disturbance Problem:f1->Cause3:f0 Solution1 Solution Check post-thaw viability. Use high-viability recovery medium. Cause1:f1->Solution1:f0 End End Solution1:f1->End Solution2 Solution Optimize seeding density (1k-5k cells/well). Cause2:f1->Solution2:f0 Solution2:f1->End Solution3 Solution Centrifuge after seeding. Do not disturb for 3-5 days. Cause3:f1->Solution3:f0 Solution3:f1->End

Caption: Troubleshooting logic for poor spheroid formation.

References

Overcoming challenges in translating preclinical Trovafloxacin findings to clinical outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the preclinical safety of trovafloxacin and similar compounds. The goal is to help overcome common challenges that led to the failure to predict trovafloxacin-induced liver injury in early preclinical studies.

Troubleshooting Guides

Problem 1: Inability to replicate hepatotoxicity observed in humans in standard animal models.

Question: My in vivo rodent studies with trovafloxacin at clinically relevant doses do not show any signs of liver damage (e.g., normal ALT/AST levels). Why is this, and how can I create a more predictive model?

Answer:

This is a well-documented issue. Standard preclinical studies in healthy rodents failed to predict the severe hepatotoxicity of trovafloxacin in humans.[1][2] The liver injury is idiosyncratic and often requires an inflammatory co-stimulus to manifest.[3][4] Here’s how to troubleshoot your experimental setup:

Possible Causes and Solutions:

  • Lack of an Inflammatory Challenge: Trovafloxacin hepatotoxicity is often linked to an underlying inflammatory state.[4] Healthy animals may not have the necessary immune response to unmask the drug's toxicity.

    • Solution: Introduce a non-hepatotoxic inflammatory stimulus in your model. Co-administration of lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) with trovafloxacin has been shown to induce liver injury in rodents, mimicking the idiosyncratic response.[4][5]

  • Species-Specific Metabolism: Rodent models may not fully recapitulate the human metabolic pathways that create reactive trovafloxacin metabolites.[6]

    • Solution: Consider using more advanced in vitro models that utilize human cells, such as 3D microphysiological systems of the human liver.[7][8] These models, containing co-cultures of hepatocytes, endothelial cells, and immune cells, have successfully demonstrated trovafloxacin's toxicity at clinically relevant concentrations.[1][7]

  • Insufficient Study Duration: Short-term studies may not be sufficient to capture the development of idiosyncratic drug-induced liver injury (DILI).

    • Solution: While trovafloxacin-induced injury in humans did not always correlate with treatment duration, extending your in vivo study duration, in combination with an inflammatory challenge, may reveal time-dependent toxicities.[4]

Experimental Workflow for Inducing Inflammatory Stress:

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Endpoint Analysis A Acclimatize Animals (e.g., C57BL/6J mice) B Fast Animals (e.g., 7 hours) A->B C Administer Trovafloxacin (or vehicle control) intragastrically B->C D Administer TNF-α (or vehicle control) intraperitoneally (e.g., 1-2 hours post-TVX) C->D E Collect Blood Samples (e.g., at 4.5, 8, 15 hours post-TNF-α) D->E G Collect Liver Tissue D->G F Measure Serum ALT/AST E->F H Histopathological Analysis (H&E Staining) G->H I Measure Cytokine Levels (e.g., TNF-α, IL-6) G->I

Caption: Workflow for an in vivo inflammatory stress model of trovafloxacin hepatotoxicity.

Problem 2: In vitro assays with primary hepatocytes do not show significant cytotoxicity.

Question: I am treating 2D cultures of primary human or rodent hepatocytes with trovafloxacin, but I'm not seeing the level of cell death expected. What am I missing?

Answer:

This is a common limitation of traditional 2D monoculture systems. They often lack the cellular complexity to model trovafloxacin's toxicity mechanisms.

Possible Causes and Solutions:

  • Absence of Immune Cells: Trovafloxacin-induced toxicity is heavily dependent on a multicellular immune response, including the release of pro-inflammatory cytokines.[7][8] Hepatocyte monocultures lack the macrophages (Kupffer cells) and other immune cells that are critical mediators of the injury.

    • Solution: Utilize co-culture systems. The most advanced are 3D microphysiological liver models that incorporate hepatocytes, liver sinusoidal endothelial cells (LSECs), and monocyte-derived macrophages.[1][7] These models have been shown to replicate trovafloxacin-induced cytokine release and hepatocellular toxicity.[7]

  • Metabolic Capability: While primary hepatocytes are metabolically active, their function can decline in 2D culture. This may limit the bioactivation of trovafloxacin into reactive intermediates.[3][6]

    • Solution: 3D culture systems or sandwich-cultured hepatocytes can help maintain metabolic function for longer periods. Ensure your culture media contains the necessary supplements to support cytochrome P450 activity.

  • Focus on Incorrect Endpoints: Cell viability alone may not be a sensitive enough endpoint.

    • Solution: Measure markers of specific toxicity mechanisms. This includes assays for mitochondrial reactive oxygen species (ROS) formation, glutathione depletion, and peroxynitrite stress (e.g., nitrotyrosine staining).[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the key molecular initiating events in trovafloxacin hepatotoxicity?

A1: The exact mechanism is not fully resolved, but several key events have been proposed:

  • Metabolic Bioactivation: The cyclopropylamine moiety of trovafloxacin can be oxidized by cytochrome P450 enzymes and myeloperoxidase (from neutrophils) to form reactive intermediates, such as α,β-unsaturated aldehydes.[3][6] These can form covalent adducts with cellular proteins, leading to cellular stress.

  • Mitochondrial Dysfunction: Trovafloxacin induces mitochondrial stress, leading to the formation of reactive oxygen species (ROS) and, critically, peroxynitrite.[2][7] This can disrupt mitochondrial enzymes and gene regulation.[2]

  • Immune Dysregulation: Trovafloxacin can inhibit pannexin 1 hemichannels, which delays the recruitment of neutrophils and monocytes to the liver.[5] This appears to disrupt the normal regulation of inflammation, leading to an exaggerated and damaging inflammatory response when triggered.[5]

Proposed Signaling Pathway for Trovafloxacin-Induced Hepatotoxicity:

G TVX Trovafloxacin P450 Cytochrome P450 Myeloperoxidase TVX->P450 Metabolism Mitochondria Mitochondria TVX->Mitochondria ImmuneCells Immune Cells (Neutrophils, Macrophages) TVX->ImmuneCells Dysregulates Recruitment Inflammation Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammation->ImmuneCells Activation Metabolites Reactive Metabolites P450->Metabolites Bioactivation Injury Hepatocellular Injury & Apoptosis Metabolites->Injury Covalent Binding ROS ↑ Mitochondrial ROS ↑ Peroxynitrite Stress Mitochondria->ROS ROS->Injury Oxidative Damage ImmuneCells->P450 Release MPO Cytokines ↑ Pro-inflammatory Cytokines ImmuneCells->Cytokines Cytokines->Injury Amplification

Caption: Key pathways in inflammation-mediated trovafloxacin hepatotoxicity.

Q2: Why did standard preclinical animal models fail to detect trovafloxacin's toxicity?

A2: The failure was multifactorial:

  • Idiosyncratic Nature: The toxicity only affects a small subset of susceptible individuals, a scenario that is difficult to predict with homogenous, healthy animal populations.[1][3]

  • Lack of Inflammatory Co-stimulus: As detailed above, standard models lacked the "second hit" of an inflammatory state, which appears necessary to unmask the toxicity.[4]

  • Species Differences: There are significant biological and physiological differences between humans and common preclinical species (e.g., rodents).[9] This can affect everything from drug metabolism and immune responses to receptor expression.[9][10] For example, levofloxacin, a related but non-hepatotoxic fluoroquinolone, did not cause liver injury in the same inflammatory stress models that trovafloxacin did, highlighting specific structural contributions to toxicity.[4]

Q3: What are the recommended in vitro and in vivo models for assessing the DILI potential of new compounds with structures similar to trovafloxacin?

A3: A multi-pronged approach is recommended:

  • In Vitro Screening: Start with advanced in vitro models. Human 3D microphysiological liver systems containing co-cultures of hepatocytes, endothelial cells, and immune cells are the current state-of-the-art for detecting complex, immune-mediated DILI.[1][7]

  • In Vivo Follow-up: If in vitro results raise concerns, proceed to in vivo studies. Use an inflammation-sensitized model, such as the LPS or TNF-α co-administration model in mice.[4][5] This provides the necessary context to evaluate the compound's safety under conditions of immune stress.

Data and Protocols

Table 1: Comparison of Preclinical and Clinical Trovafloxacin Parameters
ParameterPreclinical (Rodent) FindingClinical (Human) FindingImplication for Translation
Hepatotoxicity Generally not observed in healthy animals.[2]Severe, idiosyncratic hepatotoxicity, including acute liver failure, observed in a subset of patients.[1]Major translational failure; preclinical models lacked predictive validity.
Oral Bioavailability High (species dependent)~88%[11]Bioavailability itself was not the primary issue for translation.
Elimination Half-life Varies by species~10-12 hours[11][12]Pharmacokinetics were generally understood, but did not predict toxicity.
Primary Toxicity Signal Not liver; other general effects if any.Drug-Induced Liver Injury (DILI).[1]The primary organ of toxicity was missed in preclinical evaluation.
Table 2: Trovafloxacin Concentration Effects in a Human 3D Liver Model
Trovafloxacin ConcentrationEffect on Cell Viability (LDH release)Pro-inflammatory Cytokine Release (e.g., IL-6, IL-8)Reference
1 µMNo significant effectModerate increase[7]
10 µMSignificant increaseStrong increase[7]
20 µMStrong increaseVery strong increase[7]

Note: Data is synthesized from findings described in the cited literature. Absolute values can vary by specific assay and model.

Detailed Experimental Protocol: TNF-α Sensitized Mouse Model of Trovafloxacin DILI

Adapted from Shaw et al. (2007, 2009) and van der Heide et al. (2018).[4][5]

1. Animals:

  • Use male C57BL/6J mice, 9-11 weeks old.[5]

  • Acclimatize animals for at least one week under standard conditions (12-h light/dark cycle, ad libitum access to food and water).[5]

2. Materials:

  • Trovafloxacin (TVX)

  • Vehicle for TVX (e.g., appropriate solvent, check compound solubility)

  • Recombinant mouse TNF-α

  • Vehicle for TNF-α (e.g., sterile PBS)

  • Equipment for intragastric gavage and intraperitoneal injection.

3. Procedure:

  • Fasting: Fast mice for 7 hours prior to drug administration. Water should be available ad libitum.[5]

  • Trovafloxacin Administration: Administer TVX (e.g., 150 mg/kg) or vehicle via intragastric gavage.[5]

  • TNF-α Administration: Approximately 1-2 hours after TVX administration, administer a non-lethal dose of TNF-α (e.g., 15 µg/kg) or vehicle via intraperitoneal injection.

  • Re-feeding: Provide access to food immediately after TNF-α administration.[5]

  • Monitoring and Sample Collection:

    • Monitor animals for signs of distress.

    • At selected time points (e.g., 4.5, 8, or 15 hours post-TNF-α), euthanize animals.

    • Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).

    • Perfuse the liver with saline and collect tissue samples. Fix one portion in 10% neutral buffered formalin for histology and snap-freeze another portion in liquid nitrogen for molecular analysis.

4. Endpoints:

  • Primary: Serum ALT and AST levels to quantify hepatocellular injury.

  • Secondary:

    • Histopathological evaluation of liver sections (H&E stain) for necrosis, inflammation, and steatosis.

    • Measurement of hepatic and serum cytokine levels (e.g., TNF-α, IL-6, MIP-2) via ELISA or multiplex assay.

    • Analysis of molecular markers of oxidative stress (e.g., glutathione levels, 4-HNE staining) in liver tissue.

References

Validation & Comparative

Trovafloxacin Hepatotoxicity: Bridging the Gap Between In Vitro Models and In Vivo Realities

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Trovafloxacin (TVX), a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market shortly after its introduction due to a high incidence of severe, idiosyncratic drug-induced liver injury (DILI). This guide provides a comprehensive comparison of in vitro and in vivo experimental findings, offering insights into the mechanisms underlying TVX-induced hepatotoxicity and validating the translation of preclinical observations to whole-animal systems.

Executive Summary

In vitro studies using primary human hepatocytes, HepG2 cells, and other liver-derived cell lines have been instrumental in dissecting the molecular mechanisms of Trovafloxacin's toxicity. These studies consistently point towards two key initiating events: the metabolic activation of TVX to form reactive intermediates and the sensitization of hepatocytes to inflammatory signals. In vivo animal models, primarily in mice and rats, have largely validated these in vitro findings, demonstrating that TVX alone is often insufficient to cause significant liver injury but does so in the presence of an inflammatory challenge, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). This convergence of evidence underscores the importance of considering the interplay between a drug and the host's inflammatory state in predicting idiosyncratic DILI.

In Vitro vs. In Vivo Data Comparison

The following tables summarize key quantitative data from representative in vitro and in vivo studies, highlighting the parallels in observed toxicity.

Table 1: In Vitro Hepatotoxicity of Trovafloxacin

Cell TypeTrovafloxacin (TVX) ConcentrationCo-treatmentKey FindingCitation
HepG220 µMNoneSignificant reduction in cell viability after 7 days.[1]
Primary Human HepatocytesNot specifiedNoneInduced more significant gene expression changes compared to other fluoroquinolones.[2]
HepG2Not specifiedTNF-αTVX synergized with TNF-α to cause cytotoxicity.[3]
HepG2Not specifiedTNF-αTVX prolonged TNF-induced NF-κB nuclear translocation.[4]
HepaRG, LSECs, 3D Liver Model10 µM, 20 µMNoneConcentration-dependent increase in LDH release and ALT activity.[1]

Table 2: In Vivo Hepatotoxicity of Trovafloxacin

Animal ModelTrovafloxacin (TVX) DoseCo-treatmentKey FindingCitation
Mice150 mg/kgLPS (67x10^6 EU/kg)Significant elevation of plasma ALT activity 9-21 hours after co-exposure.[5]
Mice150 mg/kgTNF-α (50 µg/kg)Induced severe liver toxicity with extensive apoptosis.[4]
RatsNot specifiedLPSDeveloped significant hepatocellular injury.[6]
Dogs> Therapeutic DosesNoneElevated liver enzymes and centrilobular necrosis (in some animals).[7]

Key Mechanistic Insights

Metabolic Activation

In vitro studies have shown that Trovafloxacin's cyclopropylamine moiety can be oxidized by cytochrome P450 enzymes (specifically P450 1A2) and myeloperoxidase to form a reactive α,β-unsaturated aldehyde.[8][9][10] This reactive metabolite can form covalent adducts with hepatic proteins, leading to cellular damage.[8]

Inflammatory Sensitization

A critical finding, consistently observed in both in vitro and in vivo models, is the synergistic toxicity of Trovafloxacin with inflammatory stimuli.[6][7][11][12] Trovafloxacin appears to sensitize hepatocytes to the cytotoxic effects of TNF-α. This is achieved, at least in part, by prolonging the activation of pro-apoptotic signaling pathways like c-Jun N-terminal kinase (JNK) and altering the dynamics of the pro-survival NF-κB pathway.[3][4] In vivo, co-administration of a non-hepatotoxic dose of TVX with a sub-toxic dose of LPS leads to significant liver injury, characterized by hepatocellular necrosis and apoptosis.[6][7] This model has been crucial in replicating the idiosyncratic nature of TVX hepatotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in Trovafloxacin hepatotoxicity and a typical experimental workflow for in vivo studies.

Trovafloxacin_Hepatotoxicity_Pathway cluster_metabolism Metabolic Activation cluster_inflammation Inflammatory Sensitization TVX Trovafloxacin P450 CYP1A2 / MPO TVX->P450 Oxidation RM Reactive Metabolite (α,β-unsaturated aldehyde) P450->RM Adducts Protein Adducts RM->Adducts Cell_Stress Cellular Stress Adducts->Cell_Stress LPS_TNF LPS / TNF-α Receptor Receptor LPS_TNF->Receptor JNK JNK Activation (prolonged) Receptor->JNK NFkB NF-κB Signaling (altered) Receptor->NFkB Apoptosis Hepatocyte Apoptosis & Necrosis JNK->Apoptosis NFkB->Apoptosis Reduced pro-survival signals Cell_Stress->Apoptosis

Caption: Signaling pathways in Trovafloxacin-induced hepatotoxicity.

InVivo_Workflow start Animal Acclimation (e.g., C57BL/6J mice) fasting Fasting (e.g., 7 hours) start->fasting treatment Oral Gavage: - Vehicle - Trovafloxacin (e.g., 150 mg/kg) - Levofloxacin (control) fasting->treatment inflammatory_challenge Intraperitoneal Injection: - Saline - LPS or TNF-α treatment->inflammatory_challenge 3 hours post-drug collection Sample Collection (e.g., 9-21 hours post-challenge) inflammatory_challenge->collection analysis Analysis: - Plasma ALT/AST - Liver Histopathology - Cytokine Profiling - Gene Expression collection->analysis

Caption: Typical experimental workflow for in vivo Trovafloxacin studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (HepaRG cells)
  • Cell Culture: Differentiated HepaRG cells are seeded in 96-well plates and cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of Trovafloxacin (e.g., 1 µM, 10 µM, 20 µM) or Levofloxacin as a negative control. A vehicle control (e.g., 0.1% DMSO) is also included.[1]

  • Incubation: The cells are incubated for a specified period, for instance, 7 days.[1]

  • Viability Assessment: Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[1]

  • Data Analysis: Luminescence is measured, and data is expressed as a percentage of the vehicle control.

In Vivo Mouse Model of Trovafloxacin/LPS-Induced Liver Injury
  • Animals: Male C57BL/6J mice (9-11 weeks old) are used.[4][11]

  • Acclimation and Fasting: Animals are acclimated for at least one week and then fasted for 7 hours prior to treatment.[4][11]

  • Drug Administration: Mice are orally administered with either vehicle (saline), Trovafloxacin (150 mg/kg), or a non-hepatotoxic fluoroquinolone like Levofloxacin.[4]

  • Inflammatory Challenge: Three hours after drug administration, mice receive an intraperitoneal injection of a non-lethal dose of LPS (e.g., 67x10^6 EU/kg) or saline.[5]

  • Sample Collection: At various time points after the LPS challenge (e.g., 9, 15, and 21 hours), blood and liver tissue are collected.[5]

  • Analysis:

    • Plasma: Analyzed for liver enzyme levels, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Liver Tissue: A portion is fixed in formalin for histopathological evaluation (H&E staining) to assess for necrosis and apoptosis. Another portion is snap-frozen for gene expression or protein analysis.

Conclusion

The hepatotoxicity of Trovafloxacin provides a compelling case study in the complexities of idiosyncratic drug reactions. In vitro models have proven invaluable in identifying the core mechanisms of metabolic activation and inflammatory sensitization. These findings are strongly corroborated by in vivo animal data, which replicate the key features of TVX-induced liver injury when an inflammatory co-stimulus is present. This integrated approach, leveraging both in vitro and in vivo systems, is crucial for a comprehensive risk assessment of new chemical entities and for developing safer pharmaceuticals. The consistent findings across these platforms validate the use of inflammation-sensitized in vitro models as a more predictive tool in preclinical safety screening.

References

Cross-Study Comparison of Trovafloxacin-Induced Liver Enzyme Elevations in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of trovafloxacin-induced liver enzyme elevations observed in clinical trials. The data presented is compiled from publicly available clinical trial information, regulatory documents, and scientific literature. This document aims to offer an objective overview to inform research and drug development efforts.

Executive Summary

Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due to a high risk of severe, and sometimes fatal, hepatotoxicity. Pre-clinical and some pre-marketing clinical studies indicated a potential for liver injury, which was later confirmed by post-marketing surveillance. This guide summarizes the available data on liver enzyme elevations associated with trovafloxacin and compares it with other fluoroquinolones where data is available. The underlying mechanistic pathways implicated in trovafloxacin-induced liver injury, particularly the interplay with inflammatory mediators and mitochondrial dysfunction, are also detailed.

Data on Liver Enzyme Elevations

Table 1: Summary of Pre-clinical Findings on Trovafloxacin-Induced Hepatotoxicity

Animal ModelDuration of StudyKey FindingsReference
Rat6 monthsDose-related increase in the incidence of minimal to mild 'fatty change' in the livers of male rats.[1]
Dog6 monthsHepatocellular vacuolar degeneration and necrosis at higher doses; elevated liver enzymes.[1]
Dog6 monthsThree-fold increase in liver enzymes leading to discontinuation of the drug in 3 out of 16 dogs; liver biopsies revealed necrotizing hepatocellular inflammation.[1]

Table 2: Liver Adverse Events in Trovafloxacin Clinical Trials and Post-Marketing Experience

Study/Report TypeComparator(s)Key Findings on Liver Enzyme Elevations and HepatotoxicityReference(s)
Pre-marketing Clinical Trial (Chronic Prostatitis)Not specifiedAn "unacceptable" rise in liver function disturbances was observed, leading to the discontinuation of the study for that indication.[1]
Pre-marketing Clinical Trials (Overall)VariousNo reports of liver failure, liver transplant, or death due to liver problems were reported in the 7,000 patients studied. However, the FDA's medical officer expressed concern over increased liver function tests.[1][2]
Post-marketing SurveillanceN/AApproximately 140 cases of severe hepatic reactions were reported, with an incidence of about 1 in 18,000 prescriptions. This included 14 cases of liver failure.[3]
Comparative ReviewOther FluoroquinolonesLevofloxacin is noted to have a significantly lower rate of hepatic abnormalities compared to trovafloxacin.[3]
Clinical Trial (Intra-abdominal Infections)Imipenem/CilastatinSignificant laboratory abnormalities were reported to be comparable between the trovafloxacin and imipenem/cilastatin groups, though specific data on liver enzymes were not detailed in the abstract.[4][5]

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of trovafloxacin are not fully available in the public literature. However, based on regulatory documents and published studies, the following general methodologies were employed:

Liver Function Monitoring in Pre-marketing Trials:

  • Parameters Monitored: Liver function tests (LFTs), including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), were monitored.[1]

  • Frequency: The exact frequency of monitoring is not consistently detailed across all studies. However, concerns raised by the FDA medical officer suggest that LFTs were assessed at intervals, such as at two months into a six-month study in canines.[1]

  • Discontinuation Criteria: In at least one pre-clinical study, a three-fold increase in liver enzymes was a trigger for drug discontinuation and further investigation.[1] In a clinical trial for chronic prostatitis, an "unacceptable" rise in liver function tests, as defined by the pharmaceutical company, led to the study's termination for that indication.[1]

In Vitro and In Vivo Mechanistic Studies:

  • Animal Models: Murine models have been used to investigate the synergistic hepatotoxicity of trovafloxacin with inflammatory stressors like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[3]

  • Cell-based Assays: Human hepatocyte cell lines (e.g., HepG2) and primary hepatocytes have been co-exposed to trovafloxacin and TNF-α to elucidate cellular and molecular mechanisms of injury.[6][7]

  • Mitochondrial Function Assessment: Studies have utilized models with underlying mitochondrial dysfunction (e.g., Sod2+/- mice) to investigate the role of mitochondrial oxidative stress in trovafloxacin hepatotoxicity.[8]

Signaling Pathways and Mechanisms of Hepatotoxicity

Trovafloxacin-induced liver injury is considered idiosyncratic and is not solely dependent on direct drug toxicity. A prevailing hypothesis involves a "two-hit" model where trovafloxacin sensitizes hepatocytes to a subsequent inflammatory insult.

Key Mechanistic Features:

  • Inflammatory Stress Sensitization: Trovafloxacin appears to sensitize hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, particularly TNF-α.[3][6][7]

  • JNK Pathway Activation: The combination of trovafloxacin and TNF-α leads to prolonged activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis.[6][7]

  • Mitochondrial Dysfunction: Trovafloxacin has been shown to induce mitochondrial peroxynitrite stress, especially in a setting of pre-existing mitochondrial dysfunction. This leads to the disruption of critical mitochondrial enzymes and cellular damage.[8]

Below is a diagram illustrating the proposed signaling pathway for trovafloxacin-induced hepatotoxicity.

Trovafloxacin_Hepatotoxicity_Pathway Trovafloxacin Trovafloxacin Hepatocyte Hepatocyte Trovafloxacin->Hepatocyte Sensitizes Mitochondria Mitochondria Trovafloxacin->Mitochondria Induces Stress Inflammatory_Stress Inflammatory Stress (e.g., TNF-α) Inflammatory_Stress->Hepatocyte Initiates Signal JNK_Activation Prolonged JNK Activation Hepatocyte->JNK_Activation ROS_Production Mitochondrial ROS and Peroxynitrite Stress Mitochondria->ROS_Production Caspase_Activation Caspase Activation JNK_Activation->Caspase_Activation Apoptosis Hepatocyte Apoptosis Caspase_Activation->Apoptosis Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Caption: Proposed signaling pathway of Trovafloxacin-induced hepatotoxicity.

References

Benchmarking Trovafloxacin's impact on mitochondrial respiration against other quinolone antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of Trovafloxacin's effects on mitochondrial respiration in comparison to other quinolone antibiotics. The following analysis is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the mitochondrial toxicity profiles of these compounds.

Executive Summary

Quinolone antibiotics, while effective against a broad spectrum of bacteria, have been associated with varying degrees of mitochondrial toxicity. This has been a significant concern, leading to restricted use or withdrawal from the market for some agents, most notably Trovafloxacin, due to its link to severe hepatotoxicity.[1][2] This guide synthesizes experimental findings on the impact of Trovafloxacin and other quinolones, such as Ciprofloxacin, Levofloxacin, and Moxifloxacin, on key aspects of mitochondrial function, including respiratory chain activity, membrane potential, and oxidative stress. The data presented underscores the differential effects of these antibiotics on cellular powerhouses, providing a crucial resource for preclinical safety assessment and further research.

Comparative Data on Mitochondrial Respiration

The following tables summarize the quantitative effects of various quinolone antibiotics on mitochondrial respiration and related functions, based on published experimental data.

Parameter Trovafloxacin Ciprofloxacin Levofloxacin Moxifloxacin Source
Primary Mitochondrial Target Mitochondrial Topoisomerase II, leading to peroxynitrite stressMitochondrial Topoisomerase II, Electron Transport Chain (ETC) Complexes I & IIIElectron Transport Chain (ETC) Complexes I & IIIGeneral oxidative stress, Mitochondrial membrane[1][3][4][5][6][7][8]
Effect on Oxidative Phosphorylation (OXPHOS) Indirect inhibition via mitochondrial stressDirect inhibition, particularly of NADH-linked respirationInhibition of respiration and ATP productionNot explicitly detailed, but implied via oxidative stress[1][6][9][10]
Mitochondrial Membrane Potential (ΔΨm) Implied disruption through stress pathwaysDepolarization/Loss of potentialNot explicitly detailed, but implied via ETC inhibitionDepolarization/Loss of potential[7][8][9][11]
Reactive Oxygen Species (ROS) Production Increased mitochondrial nitric oxide, leading to peroxynitriteIncreased ROS overproductionIncreased ROS, mitochondrial superoxide, and hydrogen peroxideIncreased general oxidative stress[1][6][7][12]
Effect on Mitochondrial DNA (mtDNA) Decreased transcription of mtDNA-encoded genes (e.g., Cox2/mtCo2)Impaired maintenance and transcription, mtDNA lossNot explicitly detailedNot explicitly detailed[1][3][4][5]

Table 1: Summary of Quinolone Effects on Mitochondrial Function

Quinolone Cell/System Concentration Observed Effect on Oxygen Consumption Source
TrovafloxacinHuman Microphysiological Liver ModelClinically relevant concentrationsAssociated with hepatocellular toxicity, glutathione depletion, and mitochondrial ROS formation[13]
CiprofloxacinPermeabilized HEK 293T cells0.1 mg/mL - 1 mg/mLSlightly to significantly decreased N-linked OXPHOS capacity[9]
CiprofloxacinHuman retinal Müller (MIO-M1) cells120 µg/mlElevated basal oxygen consumption rate[14]
LevofloxacinLung cancer cell linesNot specifiedInhibition of mitochondrial respiration[6]
MoxifloxacinHuman Achilles' tendon cells0-0.3 mMAssociated with oxidative stress and loss of mitochondrial membrane permeability[7][8]

Table 2: Effects of Quinolones on Oxygen Consumption in Different Experimental Systems

Experimental Protocols

This section outlines the methodologies employed in the cited studies to assess the impact of quinolone antibiotics on mitochondrial respiration.

High-Resolution Respirometry (HRR)

High-Resolution Respirometry is a key technique used to measure oxygen consumption rates in cells and isolated mitochondria, providing detailed insights into the function of the electron transport chain and oxidative phosphorylation.

Objective: To determine the effect of quinolones on different respiratory states.

General Procedure:

  • Cell Preparation: Human embryonic kidney (HEK) 293T cells are cultured and harvested. The cell membrane is then permeabilized using an agent like digitonin to allow direct access to the mitochondria.

  • Respirometry: The permeabilized cells are placed in the chamber of a high-resolution respirometer (e.g., Oroboros O2k).

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential addition of various substrates, uncouplers, and inhibitors is performed to dissect the different components of the respiratory chain.

    • Leak Respiration (State 4): Measured in the presence of substrates (e.g., pyruvate and malate for Complex I) but without ADP. Quinolones can be added at this stage to assess their effect on the inner mitochondrial membrane integrity. An increase in leak respiration suggests membrane damage.[9][10]

    • Oxidative Phosphorylation (OXPHOS) Capacity (State 3): Measured after the addition of ADP. This reflects the maximum capacity of the cells to produce ATP through oxidative phosphorylation. Quinolones are added to determine their inhibitory effect on this process.[9][10]

    • Electron Transfer (ET) Capacity: Measured after the addition of an uncoupler (e.g., FCCP), which dissipates the proton gradient and allows the electron transport chain to work at its maximum rate. This helps to pinpoint inhibition within the electron transport chain itself.

  • Data Analysis: Oxygen consumption rates are recorded and analyzed to determine the percentage of inhibition or stimulation caused by the quinolone at different concentrations.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a crucial indicator of mitochondrial health and is essential for ATP synthesis.

Objective: To assess the impact of quinolones on the integrity of the inner mitochondrial membrane.

General Procedure:

  • Cell Culture: Cells (e.g., human retinal Müller cells) are cultured in appropriate plates.[14]

  • Treatment: Cells are exposed to different concentrations of quinolones for a specified period.

  • Staining: A fluorescent dye, such as JC-1, is added to the cells. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low membrane potential and forms red fluorescent aggregates at high membrane potential.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope or a plate reader. A decrease in the red/green fluorescence ratio indicates a depolarization of the mitochondrial membrane.

Assessment of Reactive Oxygen Species (ROS) Production

Increased ROS production is a common indicator of mitochondrial dysfunction.

Objective: To quantify the generation of ROS following exposure to quinolones.

General Procedure:

  • Cell Culture and Treatment: Cells are cultured and treated with quinolones as described above.

  • Staining: A fluorescent probe, such as CM-H2DCFDA, is added to the cells. This probe becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or fluorescence microscope, which is proportional to the amount of ROS produced.

Visualizing the Impact: Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by quinolones and a typical experimental workflow for assessing mitochondrial toxicity.

Quinolone_Mitochondrial_Toxicity_Pathway cluster_quinolone Quinolone Antibiotics cluster_mitochondria Mitochondrion Trovafloxacin Trovafloxacin Mito_Topo_II Mitochondrial Topoisomerase II Trovafloxacin->Mito_Topo_II Peroxynitrite Peroxynitrite Stress Trovafloxacin->Peroxynitrite Induces Ciprofloxacin Ciprofloxacin Ciprofloxacin->Mito_Topo_II ETC Electron Transport Chain (Complexes I, III) Ciprofloxacin->ETC Levofloxacin Levofloxacin Levofloxacin->ETC mtDNA mtDNA Replication & Transcription Mito_Topo_II->mtDNA Inhibition mtDNA->ETC Reduced Synthesis of Subunits OXPHOS Oxidative Phosphorylation (ATP) ETC->OXPHOS Impaired Electron Flow ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Leakage MMP Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Depolarization Peroxynitrite->MMP Depolarization

Caption: Quinolone-induced mitochondrial toxicity pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis and Comparison Cell_Culture Cell Culture (e.g., HepG2, HEK293T) Quinolone_Treatment Treatment with Quinolone (Trovafloxacin vs. Others) Cell_Culture->Quinolone_Treatment HRR High-Resolution Respirometry (Oxygen Consumption) Quinolone_Treatment->HRR MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Quinolone_Treatment->MMP_Assay ROS_Assay ROS Production Assay (e.g., DCFDA) Quinolone_Treatment->ROS_Assay ATP_Assay ATP Production Assay Quinolone_Treatment->ATP_Assay Data_Quantification Quantification of Mitochondrial Dysfunction HRR->Data_Quantification MMP_Assay->Data_Quantification ROS_Assay->Data_Quantification ATP_Assay->Data_Quantification Comparative_Analysis Comparative Analysis of Toxicity Profiles Data_Quantification->Comparative_Analysis

Caption: Workflow for assessing quinolone mitochondrial toxicity.

Conclusion

The available evidence strongly indicates that Trovafloxacin exhibits a distinct and potent mechanism of mitochondrial toxicity, primarily through the induction of peroxynitrite stress, which differentiates it from other quinolones.[1] While other fluoroquinolones like Ciprofloxacin and Levofloxacin also impair mitochondrial function, their primary effects are often directed towards the inhibition of the electron transport chain and interference with mtDNA replication.[4][6][9][10] The severe hepatotoxicity associated with Trovafloxacin is likely linked to its unique impact on mitochondrial redox balance in liver cells.[13] This comparative guide highlights the importance of detailed mitochondrial toxicity screening in the early stages of drug development to identify compounds with a higher risk of causing adverse effects. Further research employing standardized protocols and a broader range of quinolones will be invaluable in building a more complete picture of their structure-toxicity relationships.

References

Comparative transcriptomics of hepatocytes treated with Trovafloxacin versus other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Trovafloxacin (TVX) on hepatocytes versus other antibiotics, supported by experimental data. Trovafloxacin, a fluoroquinolone antibiotic withdrawn from the market due to severe hepatotoxicity, induces a unique and extensive transcriptomic response in liver cells compared to safer alternatives like Levofloxacin (LVX).[1][2][3]

This guide summarizes key quantitative data, details experimental methodologies, and visualizes the distinct cellular pathways impacted by Trovafloxacin.

Comparative Transcriptomic Analysis: Trovafloxacin vs. Other Antibiotics

Studies consistently demonstrate that Trovafloxacin induces a significantly greater number of gene expression changes in both primary human hepatocytes and the HepG2 cell line when compared to other fluoroquinolones.[1][4] These alterations point towards specific mechanisms of Trovafloxacin-induced liver injury.

Key Differentially Regulated Gene Categories
Gene CategoryEffect of TrovafloxacinComparison with Other Antibiotics (e.g., Levofloxacin)Reference
Mitochondrial Function Downregulation of genes involved in electron transport chain and oxidative phosphorylation.Minimal to no significant changes observed.[4][5]
RNA Processing & Splicing Significant alteration in genes related to mRNA processing and splicing.Less pronounced or absent effects.[1][4]
Inflammation & Immune Response Upregulation of genes associated with inflammatory and immune pathways.Significantly weaker or no inflammatory signature.[2][6][7]
Transcription Regulation Widespread changes in the expression of transcription factors.Limited impact on transcriptional regulation.[2][4]
Oxidative Stress Induction of genes related to oxidative stress response.No significant induction of oxidative stress pathways.[3][8]
Apoptosis Modulation of pro- and anti-apoptotic genes, tipping the balance towards cell death.No significant induction of apoptotic pathways.[8]

Experimental Protocols

The findings presented are based on established in-vitro and in-vivo models designed to assess drug-induced liver injury.

In-Vitro Hepatocyte Models
  • Cell Types:

    • Primary Human Hepatocytes (PHH): Considered the gold standard for in-vitro liver studies, providing a high degree of clinical relevance.[1]

    • HepG2 Cells: A human liver cancer cell line commonly used as a surrogate for primary hepatocytes.[1][9]

    • Co-culture Systems: Hepatocytes cultured with other liver cell types, such as macrophages (e.g., THP-1 derived macrophages), to model the inflammatory component of liver injury.[6][8]

    • 3D Microphysiological Liver Models: Advanced models that mimic the three-dimensional structure and multicellular environment of the human liver.[3][5]

  • Treatment: Cells are typically exposed to clinically relevant concentrations of Trovafloxacin or a comparator antibiotic (e.g., Levofloxacin) for a defined period (e.g., 24 to 72 hours).[3][8]

  • Transcriptomic Analysis:

    • RNA Isolation: Total RNA is extracted from the treated and control cells.

    • Gene Expression Profiling: Microarray analysis or RNA sequencing (RNA-seq) is performed to quantify the expression levels of thousands of genes simultaneously.[1][4]

    • Data Analysis: Bioinformatic tools are used to identify differentially expressed genes and enriched biological pathways.

Animal Models
  • Model: Mice are often used to study the in-vivo effects of drug-induced liver injury.[7]

  • Treatment: To mimic an inflammatory predisposition seen in idiosyncratic drug reactions, mice may be co-treated with a non-hepatotoxic dose of lipopolysaccharide (LPS) and Trovafloxacin or a comparator antibiotic.[7]

  • Analysis: Liver tissue is collected for histological examination and transcriptomic analysis to identify gene expression changes that precede overt liver damage.[7]

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Trovafloxacin and the general experimental workflow for comparative transcriptomic studies.

Trovafloxacin_Hepatotoxicity_Pathway Trovafloxacin Trovafloxacin Mitochondria Mitochondrial Dysfunction Trovafloxacin->Mitochondria RNA_Processing Altered RNA Processing Trovafloxacin->RNA_Processing Inflammation Inflammatory Response (e.g., via Macrophages) Trovafloxacin->Inflammation ROS Increased ROS Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress HepatocyteInjury Hepatocyte Injury & Apoptosis OxidativeStress->HepatocyteInjury RNA_Processing->HepatocyteInjury Inflammation->HepatocyteInjury Experimental_Workflow Hepatocyte_Models Hepatocyte Models (Primary Cells, Cell Lines, 3D Cultures) Drug_Treatment Drug Treatment (Trovafloxacin vs. Control Antibiotic) Hepatocyte_Models->Drug_Treatment RNA_Extraction RNA Extraction Drug_Treatment->RNA_Extraction Transcriptomic_Profiling Transcriptomic Profiling (Microarray / RNA-seq) RNA_Extraction->Transcriptomic_Profiling Data_Analysis Bioinformatic Analysis Transcriptomic_Profiling->Data_Analysis Results Differentially Expressed Genes & Pathway Analysis Data_Analysis->Results

References

Predictive Power of In Vitro Assays for Trovafloxacin-Induced Phototoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, has been noted for its relatively low risk of phototoxicity compared to other drugs in its class. Assessing the phototoxic potential of new chemical entities is a critical step in drug development. This guide provides a comparative analysis of the predictive power of two key in vitro assays—the 3T3 Neutral Red Uptake Phototoxicity Test (NRU-PT) and the Reactive Oxygen Species (ROS) assay—in evaluating the phototoxic liability of Trovafloxacin. Experimental data, detailed protocols, and mechanistic insights are presented to aid researchers in selecting and interpreting appropriate phototoxicity studies.

Comparison of In Vitro Phototoxicity Assays

The two most widely accepted in vitro methods for assessing phototoxicity are the 3T3 NRU phototoxicity test and the in chemico Reactive Oxygen Species (ROS) assay.

AssayPrincipleEndpointTrovafloxacin In Vitro DataPredictive Power for Trovafloxacin
3T3 Neutral Red Uptake Phototoxicity Test (OECD 432) Compares the cytotoxicity of a substance in the presence and absence of UV light in a mouse fibroblast cell line (Balb/c 3T3).[1]Photo-Irritation Factor (PIF) or Mean Photo Effect (MPE) calculated from IC50 values.[2]A study using a neutral red assay with Chinese hamster fibroblasts, analogous to the 3T3 NRU test, reported a Phototoxic Index (PIvit) of 1.2 for Trovafloxacin.[3]High. The low PIvit value is consistent with in vivo and clinical data showing Trovafloxacin has significantly less photosensitizing potential than other fluoroquinolones like ciprofloxacin and lomefloxacin.[3][4]
Reactive Oxygen Species (ROS) Assay (OECD 495) Measures the generation of reactive oxygen species (singlet oxygen and superoxide anion) from a chemical upon exposure to light.[5][6]Quantitative measurement of ROS production.Specific quantitative data for Trovafloxacin in a phototoxicity-focused ROS assay is not readily available in the published literature.Theoretically High. Fluoroquinolone phototoxicity is often linked to ROS production.[7] Given Trovafloxacin's low in vivo phototoxicity, it is predicted to be a weak ROS generator under phototoxic assay conditions.

Experimental Protocols

3T3 Neutral Red Uptake Phototoxicity Test (OECD Guideline 432)

The 3T3 NRU phototoxicity test is a standardized in vitro assay to assess the phototoxic potential of a test substance.[8]

Cell Culture and Plating:

  • Balb/c 3T3 cells are seeded in two 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours to form a semi-confluent monolayer.

Test Substance Exposure:

  • Eight different concentrations of the test substance are prepared.

  • The culture medium is replaced with the test substance dilutions, and the plates are incubated for 60 minutes.

Irradiation:

  • One plate is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.

Neutral Red Uptake and Measurement:

  • After irradiation, the test substance solutions are replaced with culture medium, and the plates are incubated for another 24 hours.

  • The medium is then replaced with a neutral red solution, and the plates are incubated for 3 hours to allow for dye uptake by viable cells.

  • The cells are washed, and the incorporated dye is extracted.

  • The absorbance of the extracted dye is measured at 540 nm.

Data Analysis:

  • The IC50 values (concentration causing 50% reduction in viability) are determined for both the irradiated and non-irradiated conditions.

  • The Photo-Irritation Factor (PIF) is calculated by dividing the IC50 (-UV) by the IC50 (+UV). A PIF > 5 is generally considered to indicate phototoxic potential.

  • Alternatively, the Mean Photo Effect (MPE) can be calculated, which compares the dose-response curves. An MPE > 0.1 is indicative of phototoxic potential.[2]

Reactive Oxygen Species (ROS) Assay (OECD Guideline 495)

The ROS assay is an in chemico method to evaluate the photoreactivity of a test substance by measuring the generation of singlet oxygen and superoxide anions.[5][6]

Reagents and Solutions:

  • Test substance dissolved in an appropriate solvent (e.g., DMSO).

  • Singlet oxygen detection system: Histidine and p-nitrosodimethylaniline (RNO).

  • Superoxide anion detection system: Nitroblue tetrazolium (NBT) and xanthine oxidase.

  • Positive control (e.g., chlorpromazine) and negative control.

Assay Procedure:

  • The test substance is mixed with the singlet oxygen and superoxide anion detection reagents in separate wells of a 96-well plate.

  • The plate is exposed to a controlled dose of simulated sunlight (UVA and visible light). A duplicate plate is kept in the dark.

  • The change in absorbance is measured spectrophotometrically. For singlet oxygen, the bleaching of RNO is measured. For superoxide anion, the formation of formazan from NBT is measured.

Data Analysis:

  • The amount of singlet oxygen and superoxide anion generated is quantified based on the change in absorbance compared to controls.

  • Threshold values for ROS production are used to classify the photoreactive potential of the substance.

Mechanistic Insights and Signaling Pathways

The phototoxicity of fluoroquinolones is generally attributed to the generation of reactive oxygen species upon absorption of UVA radiation. While a detailed signaling pathway specific to Trovafloxacin-induced phototoxicity is not well-elucidated due to its low phototoxic potential, a general mechanism can be proposed.

G Trovafloxacin Trovafloxacin Excited_Trovafloxacin Excited State Trovafloxacin* Trovafloxacin->Excited_Trovafloxacin Absorption UVA UVA Light UVA->Excited_Trovafloxacin ROS Reactive Oxygen Species (e.g., Singlet Oxygen, Superoxide) Excited_Trovafloxacin->ROS Energy Transfer Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Oxidation Oxidative_Stress Oxidative Stress Cellular_Components->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Phototoxicity Phototoxicity (Cell Death) Cellular_Damage->Phototoxicity

Caption: General proposed pathway for fluoroquinolone-induced phototoxicity.

Experimental Workflow

The assessment of a compound's phototoxic potential typically follows a tiered approach, starting with in chemico and in vitro assays before proceeding to in vivo studies if a risk is identified.

G cluster_0 In Vitro / In Chemico Assessment cluster_1 Risk Assessment cluster_2 Further Testing (if required) UV_Vis UV-Vis Absorption Spectrum ROS_Assay ROS Assay (OECD 495) UV_Vis->ROS_Assay Absorbs light? NRU_Assay 3T3 NRU Assay (OECD 432) UV_Vis->NRU_Assay Absorbs light? Data_Analysis Data Analysis & Comparison ROS_Assay->Data_Analysis NRU_Assay->Data_Analysis Risk_Decision Phototoxicity Risk Decision Data_Analysis->Risk_Decision In_Vivo In Vivo Studies Risk_Decision->In_Vivo Potential Risk Identified

Caption: Tiered workflow for assessing phototoxicity.

Conclusion

The available in vitro data, particularly from assays analogous to the 3T3 NRU phototoxicity test, strongly support the clinical and in vivo findings that Trovafloxacin has a low potential for inducing phototoxicity. The Phototoxic Index (PIvit) of 1.2 is well below the threshold for concern. While specific quantitative data from a phototoxicity-focused ROS assay for Trovafloxacin is lacking, the collective evidence suggests it would be a weak generator of reactive oxygen species under UV irradiation.

For drug development professionals, the 3T3 NRU phototoxicity test demonstrates high predictive power for a compound like Trovafloxacin, accurately reflecting its in vivo behavior. The ROS assay serves as a valuable mechanistic screen, and for fluoroquinolones in general, a low ROS production would be consistent with low phototoxic potential. This guide underscores the utility of these in vitro assays in a weight-of-evidence approach to phototoxicity risk assessment, enabling informed decision-making in the early stages of drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.